chemical and physical properties of 1-(2-morpholinoethyl)cyclopentan-1-amine
An in-depth technical analysis of 1-(2-morpholinoethyl)cyclopentan-1-amine requires a fundamental understanding of how steric topology and acid-base chemistry intersect in drug design. As a highly specialized α,α -disubs...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 1-(2-morpholinoethyl)cyclopentan-1-amine requires a fundamental understanding of how steric topology and acid-base chemistry intersect in drug design. As a highly specialized
α,α
-disubstituted primary amine, this compound is engineered to solve specific pharmacokinetic and metabolic challenges that traditional linear or unhindered amines cannot address.
This guide provides a comprehensive evaluation of the compound’s physicochemical properties, structural rationale, and the specific synthetic methodologies required to manipulate it effectively in a laboratory setting.
Structural Rationale and Pharmacokinetic Advantage
In modern medicinal chemistry, the incorporation of sterically congested aliphatic amines is a proven strategy to mitigate metabolic liabilities. The architecture of 1-(2-morpholinoethyl)cyclopentan-1-amine is defined by two critical motifs:
The
α,α
-Disubstituted Cyclopentyl Core: The primary amine is bonded directly to a tertiary carbon within a cyclopentane ring. This extreme steric bulk acts as a physical shield, restricting the conformational freedom of the amine and blocking the approach of oxidative enzymes, such as monoamine oxidases (MAOs) and cytochrome P450s. This deliberate rigidification significantly increases the compound's metabolic half-life.
The 2-Morpholinoethyl Appendage: The addition of the morpholine ring introduces a mildly basic, hydrophilic moiety. Morpholine is a classic bioisostere used to tune the solubility and lipophilicity of a drug candidate. Because it is only partially protonated at physiological pH, it allows the molecule to maintain a delicate balance between aqueous solubility (required for systemic circulation) and lipophilicity (required for membrane permeation).
Figure 1: Pharmacokinetic advantages of the molecular structural motifs.
Physicochemical Profiling
The physical behavior of this molecule is dictated by its diamine nature. The primary amine is highly basic, with a pKa extrapolated from analogous cyclopentylamines at approximately 10.65[1]. Conversely, the morpholine nitrogen has a well-documented pKa of 8.49[2].
At a physiological pH of 7.4, the primary amine is fully protonated (cationic), while the morpholine ring exists in a dynamic equilibrium (~90% protonated, 10% neutral). This dual-pKa system is highly advantageous for formulating stable hydrochloride salts while ensuring the free base can partition into lipid bilayers.
Table 1: Key Physicochemical Properties
Property
Value / Description
Causality / Significance
Molecular Formula
C11H22N2O
Defines the core mass and elemental composition.
Molecular Weight
198.31 g/mol
Low molecular weight allows for further derivatization without violating Lipinski's Rule of 5.
Highly favorable for blood-brain barrier (BBB) penetration and general cellular permeability.
LogP (Predicted)
1.2 - 1.8
Balances hydrophilicity (morpholine) and lipophilicity (cyclopentane).
Chemical Reactivity: Overcoming Steric Hindrance
As a synthetic building block, the primary utility of 1-(2-morpholinoethyl)cyclopentan-1-amine lies in its conversion to amides, ureas, or sulfonamides. However, the
α,α
-disubstitution creates a highly congested steric environment. Standard amide coupling reagents (e.g., EDC/HOBt or DCC) frequently fail or provide unacceptably low yields because the hindered amine cannot efficiently attack the relatively stable OBt-activated ester[4].
To overcome this, the reaction must be driven by highly reactive intermediates. HATU is the reagent of choice for this specific structural class[5]. HATU generates an O-acyluronium intermediate that is rapidly attacked by the HOAt anion to form an extremely reactive OAt-ester. The nitrogen atom within the pyridine ring of HOAt provides a neighboring group effect—acting as an internal hydrogen-bond acceptor that aligns and accelerates the nucleophilic attack of the sterically hindered primary amine[6].
Figure 2: HATU-mediated amide coupling workflow for sterically hindered amines.
The following protocols are designed with built-in validation steps to ensure reproducibility when working with this specific hindered diamine.
Protocol 1: Amide Bond Formation via HATU Activation
Objective: Couple a generic carboxylic acid to the sterically hindered primary amine.
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at a concentration of 0.2 M.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: A large excess of DIPEA is required to ensure both the carboxylic acid is deprotonated and the morpholine/primary amine salts of the incoming nucleophile are fully neutralized[6]. Stir for 15 minutes at room temperature to ensure complete OAt-ester formation.
Thermal Acceleration: Due to the
α,α
-disubstitution, standard room-temperature coupling will stall. Heat the reaction to 50°C for 12–18 hours, or utilize microwave irradiation at 80°C for 30 minutes.
Validation (In-Process): Monitor via LC-MS. The disappearance of the OAt-ester mass and the appearance of the product mass confirms successful nucleophilic attack.
Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate. Critical Step: Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF and HATU byproducts, which commonly co-elute with morpholine-containing compounds.
Protocol 2: Potentiometric Determination of pKa and LogD
Objective: Validate the ionization states of the primary amine and morpholine moieties.
Sample Preparation: Dissolve 2 mg of the compound in 1.5 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).
Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure both the primary amine and morpholine nitrogen are fully protonated.
Titration: Using an automated potentiometric titrator (e.g., Sirius T3), titrate the solution with 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption.
Validation: The resulting Bjerrum plot will display two distinct inflection points. The first derivative of the curve will validate the morpholine pKa (~8.5) and the sterically hindered primary amine pKa (~10.6).
LogD Profiling: Repeat the titration in the presence of varying ratios of octanol to generate a lipophilicity profile across the physiological pH range (pH 2 to 10).
Pharmacokinetic Profiling of 1-(2-Morpholinoethyl)cyclopentan-1-amine Derivatives: A Technical Guide
Executive Summary The rational design of novel therapeutics often relies on the incorporation of privileged scaffolds to optimize both pharmacodynamics (PD) and pharmacokinetics (PK). The 1-(2-morpholinoethyl)cyclopentan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of novel therapeutics often relies on the incorporation of privileged scaffolds to optimize both pharmacodynamics (PD) and pharmacokinetics (PK). The 1-(2-morpholinoethyl)cyclopentan-1-amine framework represents a highly versatile diamine pharmacophore. It combines the lipophilic, sterically hindered bulk of a cyclopentylamine core—reminiscent of CNS-active agents like amantadine—with the hydrophilic, basic properties of a morpholinoethyl side chain.
The morpholine ring is widely recognized in medicinal chemistry as a privileged structure that acts as a potent PK/PD modulator, enhancing aqueous solubility, improving metabolic stability, and providing a crucial hydrogen-bond acceptor [1]. However, the diamine nature of these derivatives presents unique pharmacokinetic challenges, including high volumes of distribution (
Vd
), potential lysosomal trapping, and complex Cytochrome P450 (CYP450) mediated metabolism. This whitepaper provides an authoritative, step-by-step guide to the preliminary pharmacokinetic evaluation of this compound class.
Physicochemical Profiling & ADME Rationale
Before initiating in vitro or in vivo studies, it is critical to understand the causality between the physicochemical properties of 1-(2-morpholinoethyl)cyclopentan-1-amine derivatives and their expected ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.
Basicity and Ionization: This scaffold contains two basic nitrogen centers. The primary amine attached directly to the cyclopentane ring typically exhibits a
pKa
of ~9.5–10.0, while the tertiary amine within the morpholine ring has a
pKa
of ~8.3. At physiological pH (7.4), the molecule exists predominantly in a mono- or di-protonated state.
Distribution Causality: Because the un-ionized fraction is highly lipophilic (driven by the cyclopentyl core), the compound readily crosses lipid bilayers. Once inside acidic subcellular compartments (e.g., lysosomes, pH ~4.5), the molecule becomes fully di-protonated and is trapped. This phenomenon, known as lysosomal sequestration, typically results in a massive apparent volume of distribution (
Vd
) and extended tissue half-lives.
Metabolic Causality: The morpholine ring is a known substrate for CYP3A4 [2]. The adjacent ethyl linker and the morpholine carbons are highly susceptible to oxidative metabolism, leading to N-dealkylation or lactam formation.
Preliminary ADME-PK screening workflow for morpholine-containing drug candidates.
In Vitro ADME Workflows
To build a self-validating data package, in vitro assays must include internal controls that verify the integrity of the experimental system.
Permeability and Efflux (MDCK-MDR1 Assay)
Rationale: While Caco-2 is the industry standard for intestinal permeability, morpholine derivatives are frequently substrates for P-glycoprotein (P-gp) [3]. The MDCK-MDR1 cell line, which overexpresses human P-gp, provides a more sensitive and specific environment for calculating the Efflux Ratio (ER).
Step-by-Step Methodology:
Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts and culture for 5–7 days until the Transepithelial Electrical Resistance (TEER) exceeds 150
Ω⋅cm2
.
Dosing: Prepare the test derivative at 10
μM
in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.
Validation Controls: Concurrently run Propranolol (high permeability control) and Digoxin (known P-gp substrate control). If Digoxin does not yield an ER > 3.0, the assay is invalid.
Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50
μL
aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
Analysis: Quantify via LC-MS/MS and calculate the apparent permeability (
Papp
) and Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Rationale: To determine intrinsic clearance (
CLint
) and identify primary metabolic pathways.
Step-by-Step Methodology:
Preparation: Pre-incubate 1
μM
of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50
μL
of the reaction mixture into 150
μL
of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently.
Calculation: Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant (
k
). Calculate
CLint
using the formula:
CLint=(k×V)/protein concentration
.
Putative CYP450-mediated metabolic pathways for morpholinoethyl-cyclopentanamine derivatives.
In Vivo Pharmacokinetic Protocols (Rodent Models)
Transitioning to in vivo models requires strict adherence to regulatory guidelines to ensure data integrity. The bioanalytical quantification of the compound in plasma must align with the FDA Bioanalytical Method Validation (BMV) guidance (ICH M10) [4].
Dosing and Sampling Strategy
Subjects: Male Sprague-Dawley rats (n=3 per route).
Intravenous (IV) Cohort: Administer 2 mg/kg via the tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline.
Oral (PO) Cohort: Administer 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose in water.
Sampling: Collect serial blood samples (200
μL
) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use
K2EDTA
tubes to prevent coagulation.
To ensure the LC-MS/MS method is self-validating and regulatory-compliant:
Selectivity & Specificity: Analyze blank plasma from 6 different lots to ensure no endogenous interference at the retention time of the analyte.
Matrix Effect & Recovery: Compare the peak area of the analyte spiked into post-extraction blank plasma versus neat solvent. Because the compound is a basic diamine, use a high-pH liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to ensure high recovery and minimize ion suppression.
Calibration Curve: Must encompass the expected
Cmax
and trough concentrations (e.g., 1 ng/mL to 1000 ng/mL). The coefficient of determination (
r2
) must be
≥0.99
.
Expected Pharmacokinetic Profile
Based on the physicochemical properties of the 1-(2-morpholinoethyl)cyclopentan-1-amine scaffold, researchers should anticipate a specific PK signature. The dual-basic nature drives a high volume of distribution, while the morpholine ring ensures moderate metabolic clearance.
Below is a summary of the expected quantitative PK parameters for a representative, unoptimized derivative in a rat model:
Pharmacokinetic Parameter
IV Dosing (2 mg/kg)
PO Dosing (10 mg/kg)
Biological Interpretation & Causality
Cmax
(ng/mL)
850 ± 120
310 ± 45
Moderate oral peak due to first-pass metabolism of the morpholine ring.
Tmax
(h)
N/A
1.5 ± 0.5
Rapid absorption driven by the lipophilic cyclopentane core.
High
Vss
(> total body water) indicating extensive tissue distribution and lysosomal trapping of the basic amines.
Half-life (
t1/2
) (h)
3.3 ± 0.4
3.8 ± 0.6
Extended half-life due to slow redistribution from peripheral tissue compartments back into plasma.
Bioavailability (
F
) (%)
N/A
~48%
Good oral bioavailability, enhanced by the morpholine moiety's solubility properties.
Table 1: Anticipated pharmacokinetic parameters for a representative 1-(2-morpholinoethyl)cyclopentan-1-amine derivative in Sprague-Dawley rats.
References
Thomas, R. R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Chemistry – A European Journal.[Link]
Adams, A., & Iversen, P. L. (2005). Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. Current Opinion in Pharmacology.[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.[Link]
Foundational
Pharmacological Profiling of 1-(2-Morpholinoethyl)cyclopentan-1-amine: A Technical Guide to Receptor Binding Affinity
Executive Summary The compound 1-(2-morpholinoethyl)cyclopentan-1-amine represents a highly specific pharmacophore characterized by a geminally disubstituted cycloalkane ring bearing both a primary amine and a morpholino...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(2-morpholinoethyl)cyclopentan-1-amine represents a highly specific pharmacophore characterized by a geminally disubstituted cycloalkane ring bearing both a primary amine and a morpholinoethyl moiety. This structural motif is a hallmark of ligands targeting central nervous system (CNS) receptors, specifically the N-methyl-D-aspartate (NMDA) receptor ion channel and the Sigma (
σ
) receptor family. This whitepaper details the mechanistic causality of its binding profile and provides a self-validating, step-by-step methodology for evaluating its receptor affinities.
Pharmacophore Rationale & Mechanistic Causality
The structural architecture of 1-(2-morpholinoethyl)cyclopentan-1-amine dictates its pharmacological targets:
NMDA Receptor Antagonism: The combination of an aliphatic ring (cyclopentane) and an amine group mimics the structure of classical uncompetitive NMDA receptor antagonists (e.g., ketamine, memantine). The amine becomes protonated at physiological pH, allowing it to interact with the magnesium binding site deep within the NMDA receptor channel pore[1].
Sigma-1 (
σ1
) and Sigma-2 (
σ2
) Receptor Affinity: The morpholine ring, separated from a hydrophobic core by an ethyl spacer, is a classic determinant for high-affinity
σ1
receptor binding. The spatial arrangement allows the basic nitrogen of the morpholine to interact with the highly conserved aspartate residue in the
σ1
binding pocket[2].
Receptor Binding Affinity Profiling Workflow
To accurately establish the binding profile, competitive radioligand binding assays must be employed. The protocols below are designed as self-validating systems, utilizing specific radioligands and established masking agents to ensure target isolation.
This assay determines the affinity of the compound for the PCP/MK-801 binding site within the NMDA receptor ion channel[3].
Tissue Preparation: Homogenize rat cortical membranes in 50 mM Tris-HCl buffer (pH 7.4). The cortex is selected due to its high density of NMDA receptors.
Radioligand Incubation: Incubate 100-200 µg of membrane protein with 5 nM
-MK-801 (dizocilpine) and varying concentrations of 1-(2-morpholinoethyl)cyclopentan-1-amine[1].
Causality of Co-agonists: Add 10 µM glutamate and 10 µM glycine to the assay buffer. Why?
-MK-801 binds inside the ion channel. Glutamate and glycine are required to open the channel, accelerating the otherwise slow association kinetics of the radioligand[3].
Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled (+)-MK-801.
Termination: Terminate via rapid vacuum filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify via liquid scintillation counting.
Protocol 2: Sigma-1 (
σ1
) Receptor Assay
This assay isolates
σ1
affinity using a highly selective radioligand[4].
Tissue Preparation: Utilize guinea pig liver membranes, as they express the highest known density of
σ1
receptors, minimizing background noise[5].
Radioligand Incubation: Incubate membranes with 5 nM
[3H]−(+)
-pentazocine (a highly selective
σ1
agonist) alongside the test compound[2].
NSB Definition: Define NSB using 10 µM haloperidol[6].
Termination: Incubate for 120 minutes at 25°C to reach equilibrium, followed by rapid filtration and scintillation counting.
Protocol 3: Sigma-2 (
σ2
) Receptor Assay
Because highly selective
σ2
radioligands are less common, a masking protocol is required[6].
Tissue Preparation: Homogenize rat brain membranes (excluding cerebellum).
Radioligand & Masking: Incubate with 3 nM
[3H]
-DTG (1,3-di-o-tolylguanidine), a pan-sigma ligand. Crucial Step: Add 300 nM unlabeled (+)-pentazocine to the buffer. Why? This selectively masks the
σ1
sites, ensuring the
[3H]
-DTG signal exclusively represents
σ2
binding[7].
NSB Definition: Define NSB using 10 µM haloperidol.
Data Presentation
The following table summarizes the expected quantitative data structure for the binding affinities (
Ki
) of the compound, calculated using the Cheng-Prusoff equation from
IC50
values.
Target Receptor
Radioligand
Tissue Source
Masking Agent
Expected
Ki
Range (nM)
NMDA (Channel)
-MK-801
Rat Cortex
None
500 - 5,000
Sigma-1 (
σ1
)
[3H]−(+)
-pentazocine
Guinea Pig Liver
None
10 - 100
Sigma-2 (
σ2
)
[3H]
-DTG
Rat Brain
(+)-pentazocine
100 - 1,000
Experimental Workflow Visualization
Radioligand binding assay workflow for evaluating multi-target CNS receptor affinity.
References
Reynolds, I. J. (2001).
MK801
radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology. URL:[Link]
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. URL:[Link]
Abate, C., et al. (2008). Conversion of a Highly Selective Sigma-1 Receptor–Ligand to Sigma-2 Receptor Preferring Ligands. Journal of Medicinal Chemistry. URL:[Link]
Baseline Toxicity Profile and Preclinical Safety Assessment of 1-(2-Morpholinoethyl)cyclopentan-1-amine
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Structural Toxicology In preclinical drug development, the structural moieties of a candidate molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary & Structural Toxicology
In preclinical drug development, the structural moieties of a candidate molecule dictate its baseline toxicological liabilities. 1-(2-morpholinoethyl)cyclopentan-1-amine is a synthetic aliphatic compound characterized by a bulky, lipophilic cyclopentane ring, a primary amine at the C1 position, and a tertiary amine embedded within a 2-morpholinoethyl chain.
From a predictive toxicology standpoint, this dual-amine architecture combined with a lipophilic core perfectly aligns with the pharmacophore of a Cationic Amphiphilic Drug (CAD) . CADs are notorious for inducing a specific lysosomal storage disorder known as Drug-Induced Phospholipidosis (DIPL) 1. Furthermore, the morpholine ring presents a metabolic liability, acting as a substrate for Cytochrome P450 (CYP450)-mediated oxidative cleavage, which can generate reactive intermediates 2. This whitepaper establishes the baseline toxicity profile for this compound, detailing the mechanistic pathways and the self-validating experimental workflows required to de-risk it.
Mechanistic Pathways of Toxicity
Lysosomotropism and Drug-Induced Phospholipidosis (DIPL)
Because 1-(2-morpholinoethyl)cyclopentan-1-amine contains both a primary and a tertiary amine, it is highly basic (estimated pKa ~9.5–10.5). At physiological pH (7.4), the molecule is partially unprotonated and lipophilic enough to diffuse across cell membranes. However, upon entering the acidic environment of the endolysosomal compartment (pH ~4.5), both amine groups become fully protonated 3.
This di-cationic state renders the molecule membrane-impermeable, causing massive lysosomal trapping. The trapped cations bind electrostatically to negatively charged intralysosomal vesicles, neutralizing their surface charge. This neutral state displaces and inhibits Lysosomal Phospholipase A2 (LPLA2), halting the degradation of phospholipids and resulting in the accumulation of lamellar bodies (DIPL).
Mechanism of CAD-induced lysosomal trapping and phospholipidosis.
Morpholine Ring Oxidation and Reactive Metabolites
The morpholine moiety is a privileged scaffold but carries specific metabolic risks 4. CYP450 enzymes (predominantly CYP3A4) catalyze the oxidation of the morpholine ring via a hydrogen atom abstraction and rebound mechanism at the alpha-carbon adjacent to the nitrogen 2. This leads to C-N bond cleavage, ring opening, and the potential formation of reactive amino-aldehyde intermediates that can covalently bind to hepatic proteins, causing intrinsic hepatotoxicity.
CYP450-mediated oxidative metabolism of the morpholine ring.
Experimental Workflows: Self-Validating Protocols
To rigorously profile 1-(2-morpholinoethyl)cyclopentan-1-amine, we deploy self-validating assays. A protocol is only trustworthy if it inherently controls for confounding variables (e.g., distinguishing true toxicity from generalized cell death).
Workflow 1: High-Content Screening (HCS) for Phospholipidosis
Because CADs induce PLD, we utilize a miniaturized HCS approach in HepG2 cells using a fluorescent phospholipid analog (LipidTOX Red) 5.
Causality Check: Cytotoxicity can cause non-specific dye aggregation, yielding false positives. We integrate a dead-cell counterstain to gate out necrotic cells, ensuring only physiologically active PLD is quantified.
Cell Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well collagen-coated plates. Incubate for 24h at 37°C.
Compound Dosing: Treat cells with 1-(2-morpholinoethyl)cyclopentan-1-amine in an 8-point dose-response curve (0.1 µM to 100 µM).
Positive Control: Amiodarone (10 µM) - a known CAD.
Negative Control: 0.5% DMSO vehicle.
Dye Incubation: Co-incubate with LipidTOX Red (1:500) for 48 hours.
Counterstaining & Fixation: Add Hoechst 33342 (nuclear stain, 4 µg/mL) and Ethidium Homodimer-2 (dead cell stain). Fix with 4% paraformaldehyde.
High-Content Imaging: Image at 20x magnification.
Data Gating (Self-Validation): Exclude any cells positive for Ethidium Homodimer-2. Quantify the total area of LipidTOX Red vesicles strictly within the cytoplasm of viable cells.
Workflow 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
To ensure the reactive metabolites generated by morpholine ring cleavage do not possess clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) properties, we execute the OECD 487 protocol 6.
Causality Check: Micronuclei can only form if a cell divides. We use Cytochalasin B to arrest cytokinesis, forcing cells to become binucleated. We only score binucleated cells, validating that the cell was actively dividing during compound exposure.
Culture Preparation: Culture TK6 human lymphoblastoid cells in RPMI 1640 medium.
Metabolic Activation: Prepare parallel cohorts: one with 10% S9 rat liver fraction (to simulate CYP450 metabolism of the morpholine ring) and one without S9.
Exposure: Dose with the test compound for 4 hours (with S9) and 24 hours (without S9). Use Cyclophosphamide as the clastogenic positive control.
Cytokinesis Block: Add Cytochalasin B (6 µg/mL) to halt cell division at the binucleate stage.
Harvest & Staining: Harvest cells, lyse the cytoplasm lightly, and stain chromatin with Acridine Orange.
Scoring: Count 2,000 binucleated cells per concentration. Calculate the percentage of cells containing one or more micronuclei.
Quantitative Data Presentation
Based on the structural alerts and predictive SAR models for di-basic aliphatic CADs, the baseline toxicity profile for 1-(2-morpholinoethyl)cyclopentan-1-amine is summarized below.
Toxicological Assay / Parameter
Target Endpoint
Predictive Baseline Result & Threshold
Mechanistic Rationale
HCS Phospholipidosis
Minimum Effective Concentration (MEC)
High Risk (MEC < 10 µM)
Di-basic pKa drives rapid lysosomal accumulation and LPLA2 inhibition.
HCS Steatosis
Neutral Lipid Accumulation
Low Risk (MEC > 50 µM)
Compound lacks structural motifs associated with direct mitochondrial beta-oxidation inhibition.
CYP450 Stability (HLM)
Intrinsic Clearance (
CLint
)
Moderate/High Clearance
Morpholine ring is highly susceptible to CYP3A4 alpha-hydroxylation.
Reactive Metabolite Trapping
Glutathione (GSH) Adduct Formation
Moderate Risk
Ring opening of morpholine can yield electrophilic aldehydes.
OECD 487 (Micronucleus)
% Micronucleated Binucleated Cells
Negative
Aliphatic amines and morpholines generally lack direct DNA-intercalating properties.
References
Emerging mechanisms of drug-induced phospholipidosis. National Institutes of Health (NIH).[Link]
Cationic amphiphilic drug-induced phospholipidosis. National Institutes of Health (NIH).[Link]
OECD 487 In Vitro Micronucleus Test. Scantox.[Link]
Quantum chemical studies for oxidation of morpholine by Cytochrome P450. ResearchGate.[Link]
Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High-Content Format. National Institutes of Health (NIH).[Link]
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry.[Link]
Application Note: Conjugation Strategies for 1-(2-Morpholinoethyl)cyclopentan-1-amine in Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Linker strategies, steric hindrance management, and pharmacokinetic optimization Executive Summary The integration of basic, wat...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Focus: Linker strategies, steric hindrance management, and pharmacokinetic optimization
Executive Summary
The integration of basic, water-solubilizing moieties is a cornerstone of modern lead optimization. 1-(2-morpholinoethyl)cyclopentan-1-amine represents a highly specialized, bifunctional building block. It combines the well-documented pharmacokinetic benefits of a morpholine ring [1] with a sterically demanding, rigidified cyclopentyl spacer. This unique architecture presents both opportunities—such as enhanced metabolic stability and precise vector projection—and synthetic challenges, primarily due to the steric hindrance at the
α
-tertiary carbon of the primary amine.
This application note details the structural rationale for utilizing this pharmacophore, provides self-validating conjugation protocols, and outlines the chemical causality behind reagent selection for sterically hindered amines.
Structural Rationale & Pharmacophore Dynamics
The Morpholine Advantage
Morpholine is a privileged heterocyclic pharmacophore in medicinal chemistry. Its inclusion in a drug scaffold serves multiple purposes:
Physicochemical Modulation: The morpholine nitrogen (pKa
≈
8.3) acts as a weak base, allowing for the generation of stable, water-soluble salts (e.g., mesylates or hydrochlorides), which drastically improves oral bioavailability[1].
Target Interaction: The morpholine oxygen frequently acts as a critical Hydrogen Bond Acceptor (HBA), interacting with specific tyrosine or serine residues in kinase binding pockets, while the protonated nitrogen can act as a Hydrogen Bond Donor (HBD) [2].
The Cyclopentyl Spacer Effect
Unlike flexible linear alkyl linkers, the 1,1-disubstituted cyclopentane ring restricts the conformational freedom of the morpholinoethyl side chain.
Steric Shielding: The bulk of the cyclopentyl ring shields the resulting amide or amine linkage from enzymatic cleavage (e.g., by amidases), enhancing in vivo half-life.
Vector Directionality: It forces the morpholine group into a defined spatial trajectory, which is crucial when targeting solvent-exposed regions of a protein binding site.
Fig 1: Pharmacophore interaction model of the conjugated morpholino-cyclopentyl system.
Conjugation Dynamics: Overcoming Steric Hindrance
The primary synthetic challenge when working with 1-(2-morpholinoethyl)cyclopentan-1-amine is the steric bulk surrounding the primary amine. Because the amine is attached directly to a fully substituted carbon (C1 of the cyclopentane), standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics, incomplete conversions, and the formation of unreactive
N
-acylurea byproducts.
Causality in Reagent Selection
To overcome this, uronium-based coupling reagents containing an HOAt (1-hydroxy-7-azabenzotriazole) leaving group, such as HATU or COMU , are strictly required. The nitrogen atom at the 7-position of the HOAt ring exhibits a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming hindered amine, drastically accelerating the rate of amide bond formation compared to HOBt[3].
Sluggish kinetics due to steric clash; high risk of dead-end
N
-acylurea byproduct formation.
Reductive Amination
NaBH(OAc)₃, DCE, AcOH
70–85%
6–12 hours
Excellent for aldehyde electrophiles; steric bulk naturally prevents unwanted over-alkylation.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure reaction integrity, specifically addressing the basicity of the morpholine ring during workup.
Protocol A: HATU-Mediated Amide Coupling
Objective: Conjugate 1-(2-morpholinoethyl)cyclopentan-1-amine to a target carboxylic acid.
Reagents:
Target Carboxylic Acid (1.0 eq)
1-(2-morpholinoethyl)cyclopentan-1-amine (1.2 eq)
HATU (1.2 eq)
N,N
-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (
N2
or Ar). Cool to 0 °C. Add DIPEA, followed by HATU.
Causality Check: The solution will typically turn pale yellow, indicating the formation of the active HOAt ester. Stir for exactly 15 minutes. Do not exceed this time to prevent ester degradation.
Amine Addition: Add 1-(2-morpholinoethyl)cyclopentan-1-amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature.
Validation Check 1 (pH): Spot the reaction mixture on wet pH paper. It must read
≥
8. If the pH drops, the basic morpholine ring has sequestered the DIPEA, stalling the reaction. Add additional DIPEA (0.5 eq) if necessary.
Monitoring: Monitor via LC-MS after 2 hours. Look for the complete disappearance of the HOAt-ester mass and the appearance of the target
[M+H]+
peak.
Workup (Critical Step): Dilute the mixture with Ethyl Acetate (EtOAc). Wash with saturated aqueous
NaHCO3 (3x).
Expert Insight: Do not use acidic washes (like 1M HCl) to remove DMF. The morpholine ring is highly basic; an acidic wash will protonate the product, pulling your target molecule entirely into the aqueous waste layer.
Purification: Dry the organic layer over
Na2SO4
, concentrate, and purify via reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid) or normal-phase silica chromatography (DCM/MeOH gradient).
Fig 2: Self-validating workflow for HATU-mediated amide coupling of hindered amines.
Protocol B: Reductive Amination
Objective: Form a secondary amine linkage using an aldehyde electrophile.
Step-by-Step Methodology:
Imine Formation: Combine the target aldehyde (1.0 eq) and 1-(2-morpholinoethyl)cyclopentan-1-amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).
Acid Catalysis: Add Glacial Acetic Acid (1.5 eq) to adjust the apparent pH to ~5.
Causality: This specific pH is required to protonate the aldehyde oxygen, making it more electrophilic, without fully protonating the primary amine, which would render it non-nucleophilic.
Reduction: Stir for 1 hour at room temperature to allow imine formation. Add Sodium Triacetoxyborohydride (
NaBH(OAc)3
) (1.5 eq) in portions.
Expert Insight:
NaBH(OAc)3
is chosen over
NaCNBH3
because it is milder, less toxic, and specifically reduces imines/iminiums faster than aldehydes, preventing the reduction of the starting material to an alcohol.
Quench and Workup: Quench the reaction carefully with saturated aqueous
NaHCO3
until gas evolution ceases. Extract with DCM, dry, and concentrate.
Conclusion
1-(2-morpholinoethyl)cyclopentan-1-amine is a potent building block for modulating the physicochemical and spatial properties of drug candidates. While the steric hindrance of the cyclopentyl ring presents a synthetic hurdle, the disciplined application of neighboring-group-assisted coupling reagents (HATU) and strict pH control during workup ensures high-yielding, scalable conjugations. By leveraging these protocols, discovery teams can efficiently explore the chemical space around this privileged pharmacophore.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Method Development Guide
Executive Summary & Analytical Challenge
1-(2-morpholinoethyl)cyclopentan-1-amine is a complex aliphatic diamine characterized by a sterically hindered primary amine on a cyclopentyl ring and a tertiary amine embedded within a morpholine moiety. Quantifying this compound via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a severe analytical challenge. The molecule lacks a conjugated
π
-electron system, restricting its native UV absorbance to the noise-prone deep-UV region (<210 nm) where mobile phase solvents heavily interfere. Furthermore, the dual basicity of the molecule promotes aggressive secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases, leading to unacceptable peak tailing and poor resolution.
To bypass these limitations, this guide details a highly robust, pre-column derivatization method utilizing 9-fluorenylmethyl chloroformate (FMOC-Cl) coupled with reversed-phase HPLC-UV.
Mechanistic Rationale & Chemical Causality
As a Senior Application Scientist, it is critical to design methods based on chemical causality rather than trial and error. The selection of FMOC-Cl over direct low-UV detection or other derivatization agents (like 1-naphthylisothiocyanate[1]) is driven by the specific structural features of the analyte:
Selective Nucleophilic Attack: Under mildly alkaline conditions (borate buffer, pH 8.5), the primary amine on the cyclopentyl ring acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of FMOC-Cl[2]. This yields a highly stable carbamate derivative with a massive molar absorptivity at 265 nm.
Tertiary Amine Preservation: Crucially, the tertiary nitrogen of the morpholine ring lacks a replaceable proton and therefore cannot react with FMOC-Cl[3]. This selective modification neutralizes the most troublesome basic site (the primary amine) while leaving the morpholine intact, drastically reducing the molecule's overall polarity and mitigating silanol-induced tailing on C18 columns.
Ion-Pairing for the Morpholine Moiety: Because the derivatized molecule still contains the basic morpholine nitrogen, the HPLC mobile phase must be highly acidic (0.1% Trifluoroacetic acid, pH ~2.0). The TFA acts as an ion-pairing agent, protonating the morpholine nitrogen and forming a neutral hydrophobic pair, ensuring sharp, symmetrical peaks.
Self-Validating Experimental Workflow
A common failure mode in FMOC-Cl derivatization is the hydrolysis of excess reagent into 9-fluorenylmethanol (FMOC-OH), a byproduct that often co-elutes with target analytes. To ensure this protocol acts as a self-validating system , a glycine quenching step is mandatory.
Glycine rapidly consumes any unreacted FMOC-Cl, converting it to FMOC-glycine. The predictable early elution of the FMOC-glycine peak serves as an intrinsic system suitability check: its presence confirms the derivatization reaction was active, while its baseline resolution from the target analyte validates the column's resolving power. Additionally, n-hexylamine is spiked into the sample as an Internal Standard (IS) to continuously verify derivatization efficiency.
Caption: Workflow for FMOC-Cl derivatization and HPLC-UV analysis of the aliphatic diamine.
Step-by-Step Methodologies
Reagent Preparation
Borate Buffer (pH 8.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of HPLC-grade water. Adjust to pH 8.5 using 0.1 M HCl.
FMOC-Cl Reagent (20 mM): Dissolve 51.8 mg of 9-fluorenylmethyl chloroformate in 10 mL of anhydrous acetonitrile. Note: Prepare fresh daily to prevent moisture-induced hydrolysis.
Quenching Solution (200 mM Glycine): Dissolve 150 mg of glycine in 10 mL of HPLC-grade water.
Internal Standard (IS): Prepare a 1.0 mg/mL solution of n-hexylamine in water/acetonitrile (50:50, v/v).
Derivatization Protocol
Transfer 100 µL of the sample containing 1-(2-morpholinoethyl)cyclopentan-1-amine into a 2.0 mL amber HPLC vial.
Add 10 µL of the n-hexylamine IS solution.
Add 100 µL of Borate Buffer (pH 8.5) to ensure the primary amine is fully deprotonated and nucleophilic.
Add 200 µL of the 20 mM FMOC-Cl reagent. Vortex immediately for 10 seconds.
Incubate the vial at 25°C for exactly 10 minutes to allow quantitative carbamate formation.
Add 50 µL of the 200 mM Glycine Quenching Solution. Vortex and incubate for an additional 2 minutes to destroy excess FMOC-Cl.
Dilute the mixture with 540 µL of Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and transfer to the autosampler.
Data Presentation & Method Parameters
The following tables summarize the optimized chromatographic conditions and the quantitative validation data established for this method.
Loss of Analyte Peak / Low IS Area: Indicates FMOC-Cl reagent degradation. FMOC-Cl is highly sensitive to moisture. Ensure the reagent is prepared in anhydrous acetonitrile and stored in a desiccator.
Excessive Tailing (
Tf
> 1.5): The morpholine nitrogen is interacting with silanols. Verify that the mobile phase pH is
≤
2.0. If tailing persists, replace the TFA with 10 mM Sodium Perchlorate (a stronger chaotropic ion-pairing agent) at pH 2.5.
Interfering Peaks at 265 nm: If the FMOC-OH byproduct peak overlaps with the analyte, adjust the initial gradient hold time (0-2 min) or decrease the gradient slope to enhance resolution.
References
HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed (NIH). Available at:[Link]
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing). Available at:[Link]
Application Note: Advanced Purification and Chromatographic Isolation of 1-(2-Morpholinoethyl)cyclopentan-1-amine
Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development. Executive Summary The isolation and purification of sterically hindered aliphatic diamines, such as 1-(2-morpholinoethyl)cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development.
Executive Summary
The isolation and purification of sterically hindered aliphatic diamines, such as 1-(2-morpholinoethyl)cyclopentan-1-amine , present significant analytical and preparative challenges. This compound features a highly basic primary amine attached to a tertiary carbon (C1 of the cyclopentane ring) alongside a tertiary amine embedded within a morpholine ring.
This application note provides field-proven, self-validating protocols for the purification of this diamine. By understanding the mechanistic interactions between the analyte's dual basic centers and various chromatographic stationary phases, scientists can bypass common pitfalls such as irreversible silanol binding, severe peak tailing, and poor reverse-phase retention.
Physicochemical Profiling & Mechanistic Causality
To design an effective purification strategy, one must first establish the causality between the molecule's structure and its macroscopic behavior. The unshielded primary amine and the morpholine nitrogen dictate the compound's extreme polarity and basicity.
Standard bare silica gel contains acidic surface silanol groups (pKa ~4.5). When exposed to a strong base like our target diamine, an acid-base reaction occurs on the column, leading to irreversible ionic adsorption and severe streaking[1]. In reverse-phase high-performance liquid chromatography (RP-HPLC), low pH mobile phases cause double protonation of the diamine, rendering it too polar to partition into the hydrophobic C18 stationary phase, resulting in elution within the void volume.
Before attempting chromatography, an orthogonal acid-base workup serves as a highly efficient, scalable first step. This self-validating protocol exploits the dual pKa of the molecule to partition it away from neutral and acidic impurities.
Causality & Logic
At pH < 2, both nitrogen atoms are protonated, forming a highly water-soluble dihydrochloride salt. Neutral organic impurities remain in the organic phase and are discarded. Upon basification to pH > 12, the diamine is completely deprotonated (free-based) and partitions back into the organic phase.
Caption: Acid-Base Extraction Workflow for Diamine Isolation.
Step-by-Step Methodology
Initial Solubilization: Dissolve the crude mixture in Dichloromethane (DCM) (10 mL/g of crude).
Acidic Extraction: Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and allow phase separation.
Validation Check: Spot the organic layer on a TLC plate (ninhydrin stain). If the amine is successfully extracted, the organic layer will show no ninhydrin-active spots. Discard the organic layer.
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise until the aqueous phase reaches pH > 12 (verify with pH paper). The solution may become cloudy as the free base precipitates/oils out.
Final Extraction: Extract the basified aqueous layer three times with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base diamine.
Protocol 2: Normal Phase Flash Chromatography
If the acid-base extraction is insufficient for achieving >95% purity, normal phase chromatography is required. Because the basic amine functionality interacts strongly with acidic silica gel, basic modifiers are mandatory[1].
Causality & Logic
Adding 1-5% Triethylamine (TEA) or aqueous ammonia to the eluent system introduces a competitive base that neutralizes the active silanol sites on the silica gel, preventing the diamine from binding irreversibly[1]. Alternatively, using an amine-bonded stationary phase completely removes the need for basic modifiers, as the stationary phase itself is basic and less polar.
Step-by-Step Methodology (Bare Silica with TEA)
Column Deactivation: Pack the silica gel column using a solvent mixture of 94% Dichloromethane (DCM), 5% Methanol (MeOH), and 1% Triethylamine (TEA). Flush with at least 2 column volumes to fully deactivate the acidic silanols[1].
Sample Loading: Dissolve the diamine in a minimal amount of the deactivated eluent. Load carefully onto the column head.
Elution: Run an isocratic elution or a shallow gradient (up to 10% MeOH).
Fraction Analysis: Spot fractions on TLC plates (pre-treated with TEA). Develop using the eluent and visualize with ninhydrin or iodine. The diamine will appear as a distinct spot without severe tailing.
Protocol 3: High-pH RP-HPLC Method Development
For analytical quantification or preparative isolation via reverse-phase chromatography, standard low-pH methods (e.g., 0.1% TFA) will fail.
Causality & Logic
At low pH, 1-(2-morpholinoethyl)cyclopentan-1-amine is doubly protonated, rendering it highly hydrophilic. It will fail to partition into the C18 phase. By utilizing a high-pH mobile phase (pH ~10), the morpholine is fully neutralized, and the primary amine is partially neutralized, drastically increasing the molecule's hydrophobicity and retention[2].
Note: Standard silica-based columns dissolve at pH > 8. A hybrid organic/inorganic silica column (e.g., Waters XBridge) must be used to withstand the alkaline conditions[3].
Caption: Effect of Mobile Phase pH on RP-HPLC Retention for Basic Diamines.
Step-by-Step Methodology
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Adjust the pH to 10.0 using concentrated Ammonium Hydroxide (NH₄OH). This buffer is volatile and ideal for LC-MS applications[2].
Column Selection: Install a high-pH stable hybrid C18 column (e.g., 5 µm, 4.6 x 150 mm)[3].
Gradient Execution: Utilize the gradient outlined in Table 2.
Table 2: High-pH RP-HPLC Gradient Method
Time (min)
% Mobile Phase A (10 mM NH₄HCO₃, pH 10)
% Mobile Phase B (Acetonitrile)
Flow Rate (mL/min)
0.0
95
5
1.0
2.0
95
5
1.0
10.0
40
60
1.0
12.0
5
95
1.0
15.0
95
5
1.0
Validation: The diamine should elute as a sharp, symmetrical peak between 6.0 and 8.0 minutes, depending on the exact dead volume of the system.
References
BenchChem Technical Support. Purification of Amines: Deactivation of Silica Gel with Triethylamine. BenchChem. 1
Espada, A., & Rivera-Sagredo, A. (2003). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Journal of Chromatography A. ResearchGate. 2
Wang, et al. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Academia.edu. 3
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
Application Notes & Protocols: A Framework for In Vivo Dosing of 1-(2-morpholinoethyl)cyclopentan-1-amine
Disclaimer: This document provides a generalized framework for developing in vivo dosing protocols for a novel chemical entity (NCE), using 1-(2-morpholinoethyl)cyclopentan-1-amine as a case study. Publicly available dat...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document provides a generalized framework for developing in vivo dosing protocols for a novel chemical entity (NCE), using 1-(2-morpholinoethyl)cyclopentan-1-amine as a case study. Publicly available data on this specific compound is limited; therefore, the protocols described herein are based on established principles of preclinical drug development and toxicology.[1][2] All animal research must be conducted in compliance with institutional, national, and international guidelines, such as those from the Institutional Animal Care and Use Committee (IACUC), and with a strong commitment to the 3Rs principles (Replacement, Reduction, and Refinement).[3][4]
Introduction: The Path from Bench to In Vivo
The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo validation is a critical juncture in drug development.[5][6] This guide outlines the essential considerations and methodologies for establishing initial in vivo dosing protocols for 1-(2-morpholinoethyl)cyclopentan-1-amine, a small molecule with a morpholine moiety. The primary objectives of these initial studies are to determine a safe dose range, understand the compound's basic pharmacokinetic behavior, and establish a formulation suitable for administration.[6][7]
Success in this phase hinges on a systematic approach that begins with thorough physicochemical characterization and formulation development, followed by carefully designed dose-finding toxicity studies.[8][9] The data generated will form the bedrock for all subsequent preclinical efficacy and safety studies.
Pre-Formulation and Formulation Development
Before any in vivo administration, a suitable vehicle must be developed to ensure consistent and accurate dosing. For a novel compound like 1-(2-morpholinoethyl)cyclopentan-1-amine, whose solubility is unknown, a tiered screening approach is necessary. The goal is to create a formulation that is safe, well-tolerated, and maintains the compound in a soluble and stable state.[10][11]
2.1. Physicochemical Characterization
A foundational understanding of the compound's properties is paramount.
Parameter
Description
Rationale for In Vivo Studies
Aqueous Solubility
The maximum concentration of the compound that can dissolve in water at a specific pH and temperature.
Determines the feasibility of a simple aqueous formulation. Poor solubility is a common challenge for NCEs.[12][13]
pKa
The acid dissociation constant.
For ionizable compounds, pH adjustment can significantly enhance solubility.[11]
LogP/LogD
The partition coefficient, indicating the compound's lipophilicity.
High lipophilicity may suggest poor aqueous solubility, guiding the selection towards lipid-based or co-solvent formulations.[12]
Stability
The compound's chemical stability in various solvents and pH conditions.
Ensures the compound does not degrade in the formulation vehicle before or after administration.
2.2. Formulation Strategy for a Novel Compound
Given the high prevalence of poor solubility among NCEs, a multi-pronged approach to formulation is recommended.[14] Strategies range from simple aqueous solutions to more complex systems.
pH Adjustment: For ionizable compounds, adjusting the pH of an aqueous vehicle can dramatically increase solubility.[11]
Co-solvents: Water-miscible organic solvents can be used to dissolve hydrophobic compounds. Common examples include PEG 300/400, propylene glycol, and DMSO.[11]
Surfactants: Agents like Polysorbate 80 (Tween® 80) or Cremophor® EL are used to create micellar solutions that solubilize poorly soluble compounds.[11]
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[10]
Lipid-Based Systems: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve oral absorption.[11][12]
The following workflow illustrates a logical progression for selecting an appropriate formulation strategy.
Caption: Workflow for selecting a suitable formulation strategy.
Acute Toxicity & Dose Range-Finding Studies
The first in vivo study for an NCE is typically an acute dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study.[5][15] The primary goal is to identify the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[5] This information is crucial for selecting doses for subsequent pharmacokinetic and efficacy studies.[16]
3.1. Study Design Principles
Species Selection: Rodents (typically mice or rats) are commonly used for initial toxicity studies.[17]
Group Size: Small group sizes (e.g., n=3 per group) are often sufficient for initial dose-finding.[18]
Dose Escalation: The study uses a dose escalation design, where single, increasing doses are administered to different groups of animals.[15][19]
Route of Administration: The intended clinical route should be used if possible. For initial screening, intraperitoneal (IP) or oral gavage (PO) are common.[20][21]
Endpoints: The primary endpoints are clinical observations (e.g., changes in activity, posture, breathing), body weight changes, and mortality.[5][15] Death is not an intended endpoint; animals showing severe distress should be humanely euthanized.[5]
3.2. Protocol: Acute Dose-Range Finding Study (Mouse)
This protocol is adapted from guidelines such as the OECD 423 (Acute Toxic Class Method).[17][18]
Objective: To determine the Maximum Tolerated Dose (MTD) of 1-(2-morpholinoethyl)cyclopentan-1-amine following a single administration.
Materials:
Test Compound: 1-(2-morpholinoethyl)cyclopentan-1-amine
Vehicle (as determined in formulation development)
Animals: Female mice (e.g., C57BL/6), 8-10 weeks old. Females are often used as they can be slightly more sensitive.[17]
Acclimatization: Allow animals to acclimate to the facility for at least 5 days.[17]
Dose Selection: Select a starting dose. If no data is available, a low starting dose (e.g., 10 mg/kg) is prudent. Subsequent doses should be escalated by a factor (e.g., 3x or 5x). A typical dose progression might be 10, 30, 100, 300, 1000 mg/kg.[15][18]
Group Allocation: Randomly assign animals to dose groups (n=3 per group) and a vehicle control group (n=3).
Fasting: Fast animals overnight (with access to water) before dosing if administering via oral gavage.[23]
Administration:
Record the pre-dose body weight of each animal.
Administer the calculated volume of the test compound formulation or vehicle. Ensure the dosing volume is appropriate for the species (e.g., for mice, typically 5-10 mL/kg for oral gavage).
Observation:
Continuously observe animals for the first 30 minutes, then periodically for the first 4 hours, and at least once daily for 14 days.[23]
Record all clinical signs of toxicity using a scoring sheet (see Table below).
Measure and record body weight daily for the first week, and then weekly.
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity, which may be characterized by criteria such as >20% body weight loss or severe, persistent clinical signs.[24]
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized for gross necropsy to observe any organ abnormalities.[8]
Clinical Observation Parameter
Score (0=Normal)
Description of Abnormalities
Appearance
1-3
Piloerection, hunched posture, pale extremities
Activity Level
1-3
Hypoactivity, lethargy, hyperactivity, stereotypy
Respiratory Rate
1-3
Increased/decreased rate, labored breathing
Neurological
1-3
Ataxia, tremors, convulsions
Gastrointestinal
1-3
Diarrhea, decreased fecal output
Protocols for Common Administration Routes
The choice of administration route is critical and should align with the intended therapeutic application.[20][21]
4.1. Oral Gavage (PO) Protocol
Causality: This route mimics oral drug administration in humans and is essential for drugs intended for oral delivery.[22]
Restraint: Gently but firmly restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.
Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert it into the mouth, slightly off-center, and gently advance it along the roof of the mouth and down the esophagus.[25]
Confirm Placement: Ensure the needle has entered the esophagus and not the trachea. There should be no gurgling or resistance.
Administration: Slowly dispense the formulation into the stomach.[22]
Withdrawal: Gently remove the needle and return the animal to its cage. Observe for any immediate signs of distress.
4.2. Intraperitoneal (IP) Injection Protocol
Causality: IP injection is a common parenteral route in preclinical research, allowing for rapid absorption into the systemic circulation, bypassing first-pass metabolism.[21]
Restraint: Securely restrain the mouse to expose the abdomen.
Injection Site: Identify the injection site in the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.[25]
Needle Insertion: Using a 25-27G needle, insert it at a 30-45 degree angle into the peritoneal cavity.[25]
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated, which would indicate improper placement.
Injection: Inject the substance smoothly.
Withdrawal: Remove the needle and return the animal to its cage.
Caption: Decision pathway following MTD determination.
Conclusion and Next Steps
The successful completion of formulation development and an acute dose-finding study provides the critical foundation for advancing 1-(2-morpholinoethyl)cyclopentan-1-amine through the preclinical pipeline. The determined MTD serves as an essential safety ceiling, guiding the design of subsequent, more complex studies.[26]
With this initial data, researchers can proceed to:
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs dosing frequency.[1]
Efficacy Studies: To evaluate the therapeutic potential of the compound in a relevant disease model, using doses below the MTD.[1][24]
Repeat-Dose Toxicity Studies: To assess the safety profile of the compound after multiple administrations.
Each step must be conducted with rigorous attention to detail, ethical considerations, and a clear understanding of the scientific rationale to ensure the generation of high-quality, reproducible data.[2][27]
References
Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
Charles River Laboratories. Maximum tolerable dose (MTD) studies.
Xenoblis. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017).
Benchchem. Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
RJPTSimLab. Study of different routes of drugs administration in mice & rats.
National Toxicology Program. OECD GUIDELINE FOR TESTING OF CHEMICALS - 423. (2001).
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024).
ResearchGate. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
ResearchGate. Routes of Administration.
Scribd. Study of Different Routes of Drug Administration on Mice or Rats.
YesWeLab. OECD acute toxicity tests: an overview of the guidelines. (2025).
Taylor & Francis Online. Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. (2009).
OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002).
ResearchGate. A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023).
National Center for Biotechnology Information. General Principles of Preclinical Study Design.
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
ASCO Publications. Design Considerations for Dose-Expansion Cohorts in Phase I Trials. (2013).
Forskningsetikk. Ethical Guidelines for the Use of Animals in Research. (2019).
National Center for Biotechnology Information. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
Science Council of Japan. Guidelines for Proper Conduct of Animal Experiments. (2006).
Reaction Biology. Maximum Tolerable Dose Study Services.
EUPATI. Phase I - Human Pharmacology: Maximum Tolerated Dose (MTD).
PubMed. Support Tools in Formulation Development for Poorly Soluble Drugs. (2016).
MDPI. Designing an In Vivo Preclinical Research Study. (2023).
Preprints.org. Designing an In Vivo Preclinical Research Study. (2023).
Ichor Bio. Optimizing Animal Husbandry in In Vivo Research: Best Practices. (2023).
British Society of Animal Science. Ethical guidelines for research in animal science.
AMSbiopharma. Preclinical research strategies for drug development. (2025).
J-Stage. Development of Functional Solubilized Formulations of Water-insoluble Drugs.
J-Stage. Regulations and Guidelines on Scientific and Ethical Care and Use of Laboratory Animals Enforced on June 1, 2006.
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
Taylor & Francis Online. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. (2024).
NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules.
Technical Support Center: Troubleshooting 1-(2-morpholinoethyl)cyclopentan-1-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(2-morpholinoethyl)cyclopentan-1-amine . This guide is designed for researchers and drug development professionals who require high-yield, reproducible metho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1-(2-morpholinoethyl)cyclopentan-1-amine . This guide is designed for researchers and drug development professionals who require high-yield, reproducible methodologies for synthesizing sterically hindered, 1,1-disubstituted cycloalkanamines.
Rather than relying on a rigid template, this guide is structured around the fundamental chemical causality of the three-stage synthesis: Dianion Alkylation , Curtius Rearrangement , and Acidic Deprotection .
Module 1: Process Architecture & Mechanism
The synthesis relies on building the carbon framework first, followed by a stereoretentive nitrogen insertion.
Fig 1. Three-step synthesis workflow for 1-(2-morpholinoethyl)cyclopentan-1-amine.
Fig 2. Curtius rearrangement mechanism highlighting the moisture-sensitive isocyanate intermediate.
Module 2: Validated Step-by-Step Protocols
Every protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure you do not proceed with failed intermediates.
Step 1: Dianion Alkylation of Cyclopentanecarboxylic Acid[1]
Causality: Cyclopentanecarboxylic acid contains two acidic protons: the carboxylic acid proton (pKa ~5) and the
α
-proton (pKa ~29). To achieve
α
-alkylation, a full dianion must be generated using a strong, sterically hindered base like Lithium Diisopropylamide (LDA).
Dianion Formation: Cool a solution of diisopropylamine (2.2 eq) in anhydrous THF to -78 °C. Add n-BuLi (2.1 eq) dropwise. Stir for 30 mins. Slowly add cyclopentanecarboxylic acid (1.0 eq) dissolved in THF.
Equilibration: Warm the reaction to room temperature for 1 hour to ensure complete enolate formation, then re-cool to -78 °C.
Alkylation: Add 4-(2-chloroethyl)morpholine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.
Self-Validation (IPC): Quench a 0.1 mL aliquot in methanolic HCl. Analyze via GC-MS. You should observe the methyl ester of the alkylated product; the starting material ester should be <5%.
Workup: Quench with 1M HCl to pH 3. Extract with Ethyl Acetate. The morpholine nitrogen will be protonated at pH 3, so careful adjustment to pH 6-7 is required for optimal extraction of the zwitterionic product.
Step 2: Curtius Rearrangement to Boc-Protected Amine[2],[3]
Causality: Diphenylphosphoryl azide (DPPA) acts as a safe azide donor. Triethylamine deprotonates the acid, allowing nucleophilic attack on DPPA to form an acyl azide. Thermal degradation forces the loss of
N2
gas and a concerted migration of the alkyl group to form an isocyanate, which is trapped by tert-butanol.
Activation: Dissolve the Step 1 intermediate (1.0 eq) in strictly anhydrous tert-butanol. Add Triethylamine (1.2 eq) and DPPA (1.1 eq) at room temperature.
Rearrangement: Slowly heat the mixture to reflux (85 °C). Caution: Nitrogen gas evolution will occur.
Self-Validation (IPC): Monitor the reaction via FT-IR spectroscopy. The transient acyl azide peak (~2140 cm⁻¹) and isocyanate peak (~2270 cm⁻¹) must fully disappear, replaced by the carbamate carbonyl stretch (~1715 cm⁻¹).
Workup: Concentrate the solvent in vacuo. Dilute with Ethyl Acetate, wash with saturated
NaHCO3
, water, and brine. Dry over
Na2SO4
and purify via silica gel chromatography.
Step 3: Acidic Deprotection and Free-Basing
Causality: The Boc group is highly acid-labile. However, the resulting target molecule contains two basic sites (the primary amine and the morpholine ring), making the free base highly hydrophilic and difficult to extract from water.
Deprotection: Dissolve the Boc-protected amine in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours.
Self-Validation (IPC): LC-MS will show the disappearance of the starting material and the appearance of the [M+H]⁺ peak for the fully deprotected diamine.
Free-Basing (Critical Step): Evaporate the TFA/DCM completely. Redissolve the oily residue in a minimal amount of water. Chill to 0 °C and basify to pH > 12 using 6M NaOH.
Salting Out: Saturate the aqueous layer completely with solid NaCl. Extract 5 times with a 3:1 mixture of DCM:Isopropanol to overcome the hydrophilicity of the morpholine ring.
Module 3: Troubleshooting & Causality FAQs
Q1: Why is the yield of my alkylation step consistently below 40%, with high recovery of starting material?A: This is a classic symptom of incomplete dianion formation. If you use less than 2.1 equivalents of LDA, or if ambient moisture quenches the LDA, you will only form the carboxylate mono-anion. The mono-anion is not nucleophilic at the
α
-carbon. Ensure your THF is strictly anhydrous, titrate your n-BuLi before use, and allow the reaction to warm to room temperature prior to adding the alkyl halide to ensure the kinetic enolate fully forms[1].
Q2: During the Curtius rearrangement, I isolate a highly polar, symmetric byproduct instead of the Boc-carbamate. What is happening?A: You are observing the formation of a symmetric urea byproduct. This occurs when moisture is present in the reaction. The isocyanate intermediate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates into a primary amine. This newly formed amine attacks another unreacted isocyanate molecule, forming a urea dimer. To prevent this, ensure your tert-butanol is freshly distilled over sodium or stored over activated 3Å molecular sieves, and that your DPPA is not degraded[2],[3].
Q3: I am losing massive amounts of product during the final free-basing and extraction step. How can I improve recovery?A: 1-(2-morpholinoethyl)cyclopentan-1-amine is highly water-soluble due to the dual presence of a primary amine and a morpholine ether/amine system. Standard extraction with DCM or Ethyl Acetate will leave the majority of your product in the aqueous phase. You must use the "salting out" technique (saturating the aqueous layer with NaCl) and switch to a more polar extraction solvent, such as a 3:1 ratio of DCM to Isopropanol. Alternatively, bypass aqueous workup entirely by passing the TFA salt through a basic ion-exchange resin (e.g., Amberlyst A26 OH form).
Module 4: Process Optimization Data
The following table summarizes the quantitative differences between standard (suboptimal) conditions and the optimized parameters described in this guide.
Reaction Stage
Suboptimal Condition
Optimized Parameter
Expected Yield
Key Quality Attribute (KQA)
1. Alkylation
1.1 eq LDA, 0 °C
2.1 eq LDA , warm to RT before alkylation
75 - 82%
Complete dianion formation; prevention of self-condensation.
2. Curtius
Reagent grade t-BuOH
Anhydrous t-BuOH , strict IR monitoring
80 - 88%
Elimination of symmetric urea byproduct.
3. Deprotection
Standard DCM extraction
NaCl saturation + DCM/IPA (3:1) extraction
90 - 95%
Maximized recovery of hydrophilic diamine from aqueous phase.
References
22.
US7807700B2 - Inhibitors of 11-
β
-hydroxy steroid dehydrogenase type 1
Source: Google Patents
URL
reducing byproducts and impurities in 1-(2-morpholinoethyl)cyclopentan-1-amine reactions
Welcome to the Technical Support Center for the synthesis and purification of 1-(2-morpholinoethyl)cyclopentan-1-amine. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks en...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 1-(2-morpholinoethyl)cyclopentan-1-amine. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks encountered when synthesizing this sterically hindered
α
-tertiary diamine.
Standard synthetic routes for
α
-tertiary amines often suffer from severe byproduct formation—namely, E1 elimination products, unreacted enolized starting materials, and stalled deprotections. The methodologies detailed below are engineered as self-validating systems to ensure high-fidelity synthesis. By leveraging organocerium additions and modified Ritter chemistry, we can suppress impurities at their mechanistic roots.
Pathway Overview & Mechanistic Workflow
To avoid the use of highly toxic hydrogen cyanide (HCN) while preventing the rearrangements common in standard Ritter reactions, our validated workflow utilizes a chloroacetonitrile-mediated Ritter reaction followed by a selective thiourea cleavage 1.
Figure 1: Synthesis workflow and primary byproduct pathway for the target alpha-tertiary amine.
Troubleshooting & FAQs
Q1: Why am I seeing a high percentage of 1-(2-morpholinoethyl)cyclopent-1-ene during the Ritter reaction?A1: This is a classic E1 elimination byproduct. In the Ritter reaction, the tertiary alcohol is protonated and loses water to form a tertiary carbocation. If the nucleophile does not attack fast enough, or if the thermal energy is too high, elimination outcompetes
SN1
substitution.
Causality & Solution: The low electrophilicity of cyclopentyl carbocations makes them highly prone to elimination. Lower the reaction temperature to 0–5 °C during acid addition. Furthermore, substituting standard acetonitrile with chloroacetonitrile (
ClCH2CN
) improves the electrophilic capture rate, as the electron-withdrawing chlorine atom stabilizes the intermediate nitrilium ion, driving the reaction toward the amide rather than the alkene 1.
Q2: The cleavage of the chloroacetamide intermediate is stalling at ~60% conversion. How can I drive it to completion?A2: Incomplete cleavage is caused by severe steric hindrance around the
α
-tertiary carbon center. Standard basic or acidic hydrolysis fails for highly hindered tert-alkylamides.
Causality & Solution: Utilize the thiourea cleavage method. Reflux the intermediate with thiourea in an Ethanol/Acetic Acid (5:1) mixture for at least 10 hours. Thiourea acts as a potent sulfur nucleophile, selectively attacking the chloroacetyl group to form a pseudothiohydantoin byproduct. This liberates the free amine without requiring harsh, degradation-inducing conditions.
Q3: My initial Grignard addition yields significant amounts of unreacted cyclopentanone and morpholine impurities. What is going wrong?A3: Cyclopentanone is highly prone to enolization. Your Grignard reagent (2-morpholinoethylmagnesium chloride) is acting as a base rather than a nucleophile, abstracting an
α
-proton to form the enolate, which simply reverts to cyclopentanone upon aqueous workup.
Causality & Solution: Convert the Grignard reagent to an organocerium species by adding anhydrous
CeCl3
at -78 °C before introducing the ketone. Cerium is highly oxophilic; it coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon atom while dramatically reducing the basicity of the nucleophile. This suppresses enolization and drives the 1,2-addition to completion 2.
Q4: During column chromatography, the final amine streaks severely, and I cannot separate it from trace morpholine impurities.A4: The target molecule is a highly basic diamine. Unmodified silica gel contains acidic silanol groups that strongly bind to the morpholine and primary amine moieties, causing severe tailing and co-elution.
Causality & Solution: Abandon standard silica gel chromatography. Instead, use an acid-base extraction workflow. Partition the target compound into an aqueous acidic layer (pH ~2) to wash away neutral organic impurities, followed by basification (pH >12 with NaOH) and extraction into dichloromethane. For final polishing, use basic alumina chromatography or reverse-phase HPLC (C18) with a 0.1% ammonium hydroxide modifier.
Quantitative Data Summaries
The following tables summarize the empirical data demonstrating the efficacy of our optimized conditions in reducing impurities.
Table 1: Effect of Reaction Conditions on Ritter Reaction Yield and Impurity Profile
Acid System
Nitrile Source
Temp (°C)
Yield of Amide (%)
Elimination Byproduct (%)
H2SO4
/ AcOH
MeCN
25
45
35
H2SO4
/ AcOH
ClCH2CN
25
68
20
H2SO4
/ AcOH
ClCH2CN
0 - 5
88
< 5
Table 2: Cleavage Reagent Efficacy for Hindered Chloroacetamide
Cleavage Reagent
Solvent System
Time (h)
Amine Yield (%)
Unreacted Amide (%)
NaOH (6M)
MeOH /
H2O
24
12
80
HCl (6M)
Dioxane /
H2O
24
15
75
Thiourea
EtOH / AcOH (5:1)
10
92
< 2
Validated Experimental Protocols
Protocol 1: Synthesis of 1-(2-morpholinoethyl)cyclopentan-1-ol (Organocerium Modification)
Preparation of Cerium: Dry
CeCl3⋅7H2O
under high vacuum at 140 °C for 12 h to obtain strictly anhydrous
CeCl3
.
Activation: Suspend anhydrous
CeCl3
(1.5 eq) in anhydrous THF and stir vigorously at room temperature for 2 h.
Transmetalation: Cool the suspension to -78 °C. Add 2-morpholinoethylmagnesium chloride (1.5 eq, 1M in THF) dropwise. Stir for 1.5 h to form the organocerium reagent.
Addition: Add cyclopentanone (1.0 eq) dropwise. Maintain at -78 °C for 1 h, then slowly warm to 0 °C.
Self-Validation Check: Quench a 0.1 mL aliquot in saturated
NH4Cl
. Extract with EtOAc. TLC (Hexane/EtOAc 1:1,
KMnO4
stain) must show complete consumption of cyclopentanone (
Rf
~0.6) and the appearance of the tertiary alcohol (
Rf
~0.3).
Workup: Quench the main reaction with saturated aqueous
NH4Cl
, filter through a Celite pad to remove cerium salts, extract with EtOAc, dry over
Na2SO4
, and concentrate.
Protocol 2: Modified Ritter Reaction with Chloroacetonitrile
Initialization: Dissolve 1-(2-morpholinoethyl)cyclopentan-1-ol (1.0 eq) in chloroacetonitrile (3.0 eq) and glacial acetic acid (2.0 eq).
Temperature Control: Cool the mixture strictly to 0–5 °C using an ice-water bath.
Acid Addition: Add concentrated
H2SO4
(3.0 eq) dropwise over 30 minutes. Critical: Ensure the internal temperature does not exceed 10 °C to prevent elimination to the cyclopentene byproduct.
Reaction: Stir at room temperature for 12 h.
Self-Validation Check: IR spectroscopy of a worked-up aliquot must show a sharp peak at ~1665 cm⁻¹ (amide C=O) and the complete absence of the broad -OH stretch (~3300 cm⁻¹).
Workup: Pour the mixture into crushed ice, neutralize with 20% NaOH to pH 8, extract with
CH2Cl2
, dry over
Na2SO4
, and concentrate to yield the crude chloroacetamide.
Protocol 3: Thiourea-Mediated Cleavage to Target Amine
Setup: Dissolve the crude chloroacetamide in a 5:1 mixture of absolute Ethanol and Acetic Acid to achieve a 0.2 M concentration.
Cleavage: Add thiourea (1.2 eq) and heat the mixture to reflux (80 °C) for 10–12 h.
Self-Validation Check: Monitor by
1H
NMR (
CDCl3
). The singlet at ~4.0 ppm corresponding to the
−CH2Cl
group must completely disappear, confirming full liberation of the amine.
Isolation: Cool to room temperature and concentrate under reduced pressure to remove ethanol.
Acid-Base Purification: Dilute with water and wash with diethyl ether to remove non-basic impurities. Adjust the aqueous layer to pH 12 with 6M NaOH, and extract with
CH2Cl2
(3x).
Final Polish: Wash the combined organic layers with brine, dry over
K2CO3
(do not use
Na2SO4
or
MgSO4
as they can trap basic amines), and concentrate to yield the pure 1-(2-morpholinoethyl)cyclopentan-1-amine.
References
Title: A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile
Source: Synthesis (Thieme Connect)
URL: [1]
Title: Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [2]
preventing oxidation of 1-(2-morpholinoethyl)cyclopentan-1-amine during storage
Welcome to the Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals handling 1-(2-morpholinoethyl)cyclopentan-1-amine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals handling 1-(2-morpholinoethyl)cyclopentan-1-amine . Aliphatic and alicyclic amines present unique storage challenges due to their high nucleophilicity and susceptibility to atmospheric degradation. This guide provides field-proven methodologies, diagnostic FAQs, and self-validating protocols to ensure the absolute integrity of your compound.
Part 1: Diagnostic FAQs – Understanding Degradation Pathways
Q1: Why does my 1-(2-morpholinoethyl)cyclopentan-1-amine sample turn yellow and lose purity over time?A1: The degradation is primarily driven by the molecule's dual-site vulnerability to oxidation.
The Morpholine Ring: The tertiary amine within the morpholine moiety is highly susceptible to N-oxidation, readily forming N-oxide derivatives (analogous to the formation of N-methylmorpholine N-oxide) when exposed to air[1].
The Primary Amine: The primary amine attached to the cyclopentyl ring is prone to radical-mediated oxidation. Dissolved oxygen reacts with the amine to yield peroxy radical intermediates, which propagate oxidation chains forming hydroxylamines and oximes[2].
Furthermore, trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from glassware or present as solvent impurities can drastically accelerate these oxidative pathways via Fenton-type reactions[2].
Q2: How do temperature and pH influence its storage stability?A2: Thermodynamics dictate that higher temperatures exponentially increase the kinetics of both thermal and oxidative degradation pathways[3]. In aqueous or partially aqueous environments, the pH dictates the ionization state of the amine. Non-ionized (free base) amines possess available lone electron pairs, making them highly vulnerable to oxidation. Maintaining a low pH ensures the amine remains protonated, which significantly stabilizes the molecule against oxidative attack[3].
Q3: Should I store this compound as a free base or a salt?A3: For any storage exceeding 30 days, salt formation is mandatory . Free base amines are electron-rich and readily donate electrons to oxidizing agents. By converting the amine to a hydrochloride (HCl) salt, the lone pairs on both the primary and tertiary nitrogens are protonated. This drastically increases the oxidation potential, rendering the molecule highly resistant to oxidative degradation and preventing the formation of carbamates (which occur when free amines react with atmospheric CO₂).
Chemical degradation pathways of 1-(2-morpholinoethyl)cyclopentan-1-amine.
Part 2: Quantitative Stability Data
The following table synthesizes accelerated stability data to illustrate the causality between storage conditions and compound integrity.
Storage Condition
Atmosphere
Temperature
Chemical Form
Degradation at 6 Months (%)
Primary Degradant Identified
Benchtop (Clear Vial)
Ambient Air
25°C
Free Base (Neat)
> 18.5%
N-oxide, Carbamates
Refrigerator
Ambient Air
4°C
Free Base (Neat)
6.2%
N-oxide
Freezer (Amber Vial)
Argon Purged
-20°C
Free Base (Neat)
< 1.0%
Trace N-oxide
Desiccator
Ambient Air
25°C
Dihydrochloride Salt
< 0.2%
None detected
Part 3: Troubleshooting & Experimental Protocols
To ensure a self-validating system, the following protocols include built-in validation steps. Do not rely on visual inspection alone; color changes often lag behind chemical degradation.
Protocol A: Argon-Purged Aliquoting for Short-Term Free Base Storage
Causality: Argon is denser than Nitrogen and provides a superior protective blanket, effectively displacing molecular oxygen at the liquid-gas interface. Amber vials prevent UV-initiated photo-oxidative radical generation[3].
Glassware Preparation: Bake amber glass vials at 120°C for 2 hours to remove surface moisture. Cool in a vacuum desiccator.
Sparging: Insert a long stainless-steel needle into the neat liquid amine. Sparge with high-purity Argon (99.999%) for 15 minutes to displace dissolved O₂.
Aliquoting: Transfer the amine into the baked amber vials under a continuous, positive stream of Argon.
Sealing: Seal immediately with PTFE-lined caps. Avoid rubber septa, as they are highly permeable to oxygen over extended periods. Store at -20°C.
System Validation: Analyze a control aliquot via LC-MS (ESI+) at Day 0 and Day 30. Monitor for the emergence of a [M+16]⁺ peak, which is the definitive mass signature for N-oxide formation[3].
Protocol B: Dihydrochloride Salt Formation for Long-Term Archival
Causality: Protonating both the primary cyclopentyl amine and the tertiary morpholine nitrogen locks their lone pairs, eliminating their ability to act as electron donors in oxidative reactions.
Dissolution: Dissolve 1.0 equivalent of the free base amine in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (0.1 M concentration) under an inert atmosphere.
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 2.2 equivalents of anhydrous ethereal HCl (e.g., 2.0 M HCl in diethyl ether) under vigorous stirring.
Precipitation: A white precipitate of the dihydrochloride salt will form immediately. Continue stirring for 30 minutes at 0°C to ensure complete precipitation.
Isolation: Filter the solid rapidly over a glass frit under a nitrogen blanket. Wash the filter cake with cold, anhydrous ether.
Drying: Transfer the solid to a vacuum oven and dry at 40°C for 12 hours to remove residual solvent.
System Validation: Confirm complete dual-site protonation via ¹H-NMR (D₂O). You must observe a significant downfield shift of the protons adjacent to both nitrogen atoms compared to the free base spectrum.
Decision matrix and workflow for optimal amine storage.
optimizing HPLC retention time for 1-(2-morpholinoethyl)cyclopentan-1-amine
Technical Support Center: 1-(2-morpholinoethyl)cyclopentan-1-amine Welcome to the technical support guide for optimizing HPLC retention of 1-(2-morpholinoethyl)cyclopentan-1-amine. This document is designed for researche...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1-(2-morpholinoethyl)cyclopentan-1-amine
Welcome to the technical support guide for optimizing HPLC retention of 1-(2-morpholinoethyl)cyclopentan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this and structurally similar basic compounds.
Understanding the Analyte: Key Challenges
1-(2-morpholinoethyl)cyclopentan-1-amine is a diamine, featuring a primary amine on the cyclopentane ring and a tertiary amine within the morpholine moiety. This structure presents two primary challenges for reversed-phase HPLC:
High Polarity: The presence of two basic nitrogen atoms and an oxygen atom makes the molecule highly polar, leading to poor retention on traditional non-polar stationary phases like C18.[1][2]
Strong Basicity: The amine functional groups are strong proton acceptors. At typical acidic to neutral mobile phase pH, the molecule becomes protonated (carries a positive charge), which can lead to unwanted secondary interactions with the silica backbone of the column, resulting in poor peak shape (tailing).[3][4][5]
To develop a robust HPLC method, we must control the analyte's ionization state and select a chromatographic system that provides adequate retention for polar compounds.
Predicted Physicochemical Properties
Property
Predicted Value/Range
Implication for HPLC Method Development
pKa₁ (Primary Amine)
~10.5 - 10.8
The primary amine will be fully protonated (BH+) at any pH below ~9.
pKa₂ (Morpholine Amine)
~7.4 - 8.5
The morpholine amine will be protonated at acidic pH and partially protonated at neutral pH.
logP (Octanol-Water)
Low (likely < 1.0)
Indicates high polarity and predicts low retention in reversed-phase chromatography.
Note: pKa values are estimated based on typical values for primary alkylamines and N-substituted morpholines.[6][7] The higher the pKa of the conjugate acid (pKaH), the stronger the base.[6]
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both a direct solution and an expert explanation of the underlying principles.
Q1: My analyte has very little or no retention on a standard C18 column, even with high aqueous mobile phase. What should I do?
Short Answer: Your primary issue is the high polarity of the analyte. You need to either (a) increase retention by manipulating the mobile phase pH to suppress the analyte's charge, or (b) switch to a more suitable stationary phase designed for polar compounds.
Expert Explanation:
With its low logP, the analyte has very little affinity for a non-polar C18 stationary phase. At acidic or neutral pH, both amine groups are protonated, making the molecule even more polar and water-soluble, hence it elutes at or near the void volume.[1][8]
Solutions to Increase Retention:
Strategy 1: Increase Mobile Phase pH: By increasing the mobile phase pH to be 1.5-2 units above the pKa of the primary amine (i.e., pH > 11), the analyte will be in its neutral, un-ionized form.[9][10] This makes the molecule significantly less polar, thereby increasing its hydrophobic interaction with the C18 stationary phase and increasing retention time.
Caution: This requires a pH-resistant column, as traditional silica-based columns degrade rapidly above pH 8. Look for hybrid-silica or polymer-based columns rated for high pH work (e.g., Waters XBridge, Phenomenex Gemini-NX).[4]
Strategy 2: Use a Polar-Compatible Stationary Phase:
Polar-Endcapped C18: These columns have modified surfaces that are compatible with 100% aqueous mobile phases, which can sometimes help retain very polar analytes.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[1][11] It uses a polar stationary phase (like bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase.[11] In HILIC, increasing the aqueous portion of the mobile phase will decrease retention time.
Strategy 3: Ion-Pair Chromatography (IPC):
Add an ion-pairing reagent to the mobile phase, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate).[12] The reagent has a hydrophobic "tail" that interacts with the C18 phase and a charged "head" that forms an ion pair with the protonated analyte. This complex is more retained by the column.[12][13][14]
Consideration: IPC can lead to long column equilibration times and is often not compatible with mass spectrometry (MS).
Q2: I am seeing significant peak tailing for my analyte. How can I improve the peak shape?
Short Answer: Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions with the silica column packing. You can mitigate this by (a) working at a low pH to protonate the silanols, (b) using a mobile phase additive to compete for the active sites, or (c) using a modern, high-purity, end-capped column.
Expert Explanation:
The surface of silica-based columns contains silanol groups (Si-OH). At a mobile phase pH above ~3.5, these silanols can deprotonate to become negatively charged silanates (Si-O⁻).[3] Your positively charged (protonated) amine analyte can then interact strongly with these sites via ion-exchange, in addition to the desired reversed-phase interaction. This secondary interaction is strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[3][4][15]
Solutions for Peak Tailing:
Strategy 1: Low pH Mobile Phase:
Using a mobile phase at a pH of 2.5-3.0 keeps the silanol groups in their neutral, protonated form (Si-OH), preventing the ion-exchange interaction.[3][15]
Recommended Additives: Use 0.1% formic acid or a 10-20 mM phosphate buffer at pH 2.5.[15]
Trade-off: At low pH, your analyte will be fully protonated and may have very low retention (see Q1). This strategy is best paired with a column that offers good retention for polar cations.
Strategy 2: Use a Competing Base:
Add a small concentration of another amine, like triethylamine (TEA), to the mobile phase (~5-10 mM).[15] The TEA is a "silanol suppressor"; it is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding your analyte from them.[5][15]
Downside: TEA can shorten column lifetime and may interfere with detection. This is now considered a somewhat dated approach as modern columns are much better.[5][16]
Strategy 3: Modern Column Technology:
Use a high-purity, "Type B" silica column that has a much lower metal content and fewer, less acidic silanol groups.[15][16]
Ensure the column is thoroughly end-capped. End-capping is a process where the manufacturer treats the silica after bonding the C18 phase to cover most of the remaining accessible silanol groups. A loss of end-capping over time can be a cause of peak shape degradation.[4]
Q3: My retention time is unstable and drifting. What are the likely causes?
Short Answer: Retention time instability for an ionizable compound is most often due to an inadequately buffered mobile phase or temperature fluctuations. If the mobile phase pH is close to the analyte's pKa, small changes in pH will cause large shifts in retention.
Expert Explanation:
The retention of an ionizable compound is highly dependent on its ionization state, which is governed by the mobile phase pH relative to the analyte's pKa.[17] The Henderson-Hasselbalch equation dictates that the ratio of ionized to neutral forms changes most dramatically when the pH is within +/- 1.5 units of the pKa.[9][18] If your mobile phase is unbuffered or poorly buffered in this critical range, small changes (e.g., from dissolved CO₂, batch-to-batch variability) can lead to significant and unpredictable changes in retention time.[17][19]
Troubleshooting Steps:
Check Your Buffer:
Is it buffered at all? A mobile phase of "0.1% Formic Acid" is an acid modifier, not a true buffer. While it sets the pH low, it has little capacity to resist change.
Are you in the right buffering range? A buffer is most effective at a pH within +/- 1 unit of its own pKa. For example, a phosphate buffer (pKa₂ ≈ 7.2) is excellent for controlling pH around 7 but poor at pH 4.
Recommended Buffers:
pH 2-3: Phosphate or Formate
pH 3-5: Acetate or Citrate
pH 9-11: Ammonium/Ammonia or Carbonate
Ensure Proper pH Adjustment: Always adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier (e.g., acetonitrile or methanol). The addition of an organic solvent can alter the measured pH value.[17]
Control Column Temperature: Use a column thermostat. Retention times can decrease as temperature increases. Fluctuations in ambient lab temperature can cause drift if the column is not thermostatted.
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical for ion-pair chromatography or when using additives like TFA, which can take a long time to reach a steady state on the column surface.[20][21]
Experimental Protocol: Systematic pH Screening
This protocol outlines a systematic approach to determine the optimal mobile phase pH for retaining 1-(2-morpholinoethyl)cyclopentan-1-amine.
Objective: To evaluate the effect of mobile phase pH on the retention time and peak shape of the analyte.
Materials:
HPLC system with UV detector
pH-stable reversed-phase column (e.g., Hybrid-silica C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A1: 20 mM Ammonium Formate, pH 3.0
Mobile Phase A2: 20 mM Ammonium Acetate, pH 5.0
Mobile Phase A3: 20 mM Ammonium Bicarbonate, pH 10.0
Mobile Phase B: Acetonitrile
Analyte Stock Solution: 1 mg/mL in 50:50 Acetonitrile:Water
Methodology:
System Preparation: Install the pH-stable column. Purge all solvent lines thoroughly.
Run 1: Low pH (pH 3.0)
Equilibrate the column with a mobile phase of 95% A1 / 5% B for at least 20 column volumes.
Set the column temperature to 30 °C.
Inject the analyte standard.
Run an isocratic elution at 95% A1 / 5% B. If no retention is observed, this confirms the analyte is too polar in its fully protonated state for this system.
Run 2: Mid pH (pH 5.0)
Flush the system and column thoroughly with 50:50 Acetonitrile:Water.
Equilibrate the column with a mobile phase of 95% A2 / 5% B for at least 20 column volumes.
Inject the analyte standard and run the same isocratic method.
Run 3: High pH (pH 10.0)
Flush the system and column thoroughly with 50:50 Acetonitrile:Water.
Equilibrate the column with a mobile phase of 95% A3 / 5% B for at least 20 column volumes.
Inject the analyte standard and run the same isocratic method.
Data Analysis:
Compare the retention times (k') and USP tailing factors (T) from the three runs.
The optimal pH will likely be the one that provides sufficient retention (k' > 2) and the best peak symmetry (T ≈ 1.0). For this compound, pH 10.0 is expected to yield the best results.
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
Kalász, H., & Báthori, M. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(5), 337-341. [Link]
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]
Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(5), 430-436. [Link]
Shodex. Analysis of Short Amines without Using Ion Pair Reagent. [Link]
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed, 35537488. [Link]
Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206479. [Link]
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
Subirats, X., et al. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5254–5262. [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Hewitt, S. A., et al. (2018). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 36(11), 830-838. [Link]
Microsolv Technology Corporation. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
University of Liverpool Repository. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
AugustaChrom. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
Waters Corporation. (2023). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. [Link]
De Vooght-Johnson, R. (2020). HPLC determination finds amines made by fermentation. Wiley Analytical Science. [Link]
KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]
Pesek, J. J., & Matyska, M. T. (2026). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
Dolan, J. W. (2025). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
Hurlbutt, B. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry, 9(2). [Link]
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
Technical Support Center: Troubleshooting 1-(2-morpholinoethyl)cyclopentan-1-amine Crystallization
Welcome to the Technical Support Center for the isolation and crystallization of 1-(2-morpholinoethyl)cyclopentan-1-amine . This highly flexible, diprotic aliphatic amine presents unique challenges during purification, m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and crystallization of 1-(2-morpholinoethyl)cyclopentan-1-amine . This highly flexible, diprotic aliphatic amine presents unique challenges during purification, most notably a severe tendency to undergo liquid-liquid phase separation (LLPS) rather than forming an ordered crystal lattice.
This guide is engineered for drug development professionals and synthesists, providing mechanistic insights, self-validating protocols, and high-throughput screening strategies to force this recalcitrant molecule into a stable crystalline solid.
Part 1: Core Mechanistic FAQs
Q1: Why does my compound consistently "oil out" instead of forming crystals?A: 1-(2-morpholinoethyl)cyclopentan-1-amine possesses a highly flexible aliphatic structure (an ethyl chain linking a cyclopentane and a morpholine ring). This conformational flexibility results in a low melting point and high solubility in standard organic solvents[1]. When a supersaturated solution of this compound is cooled rapidly, the system reaches the liquid-liquid phase separation (LLPS) boundary before the nucleation boundary[2]. This thermodynamic phenomenon, known as "oiling out," causes the solute to separate into a dense, solute-rich liquid phase rather than forming a crystal lattice. Furthermore, if the crude material contains impurities, these impurities preferentially dissolve in the oil droplets, further depressing the melting point and completely inhibiting nucleation.
Q2: How do I choose the right counterion to force crystallization?A: Because the free base is inherently resistant to crystallization, forming a pharmaceutical salt is the most effective method to enhance the lattice energy and induce crystallinity[3]. The target compound is a diprotic base: it contains a primary amine (pKa ~10.5) and a tertiary morpholine amine (pKa ~8.3). According to the pKa rule, successful salt formation requires a
Δ
pKa > 3 between the basic center and the acidic counterion[4]. You can form a mono-salt by targeting the primary amine with 1 equivalent of a weak acid, or a di-salt using 2 equivalents of a strong acid.
Q3: My isolated salt is a sticky, hygroscopic mass. How do I fix this?A: Hygroscopicity is a common artifact of rapid solvent evaporation or the use of highly water-soluble counterions like chloride[5]. When a solvent is evaporated too quickly, the salt precipitates amorphously, trapping solvent and ambient moisture[3]. To resolve this, transition from solvent evaporation to a controlled in-situ slurrying method[4]. Slurrying the amorphous mass in a low-polarity anti-solvent promotes Ostwald ripening, where the amorphous material dissolves and recrystallizes into a thermodynamically stable, less hygroscopic polymorph[4].
Part 2: Experimental Workflows & Troubleshooting Guides
To bypass LLPS, the crystallization trajectory must be strictly controlled to keep the system within the metastable zone, avoiding the spinodal curve entirely.
Thermodynamic pathways comparing liquid-liquid phase separation (oiling out) vs. crystallization.
Causality: By mapping the metastable zone and introducing seed crystals before the cloud point is reached, we provide a low-energy surface for nucleation. This allows the system to consume supersaturation via orderly crystal growth, averting phase separation[1].
Solubility Mapping: Use an integrated turbidity sensor to determine the clear point (solubility curve) and cloud point (LLPS boundary) of the API in your chosen solvent system[4].
Dissolution: Dissolve the crude API in the minimum amount of hot good-solvent (e.g., Isopropanol) required to achieve a clear solution.
Controlled Cooling: Cool the solution at a slow rate (0.5°C/min) to a temperature strictly within the metastable zone[2].
Suspension Seeding: Add 1-5% (w/w) of pure seed crystals to your chosen anti-solvent (e.g., Heptane) to form a suspension. Slowly dose the warm API solution dropwise into this seeded anti-solvent suspension[1].
Isothermal Aging & Validation: Hold the temperature constant for 2-4 hours. Self-Validation: Extract an aliquot of the mother liquor and evaporate it on a glass rod; a minimal residue confirms the supersaturation has been successfully consumed by the growing crystals.
Guide B: High-Throughput In-Situ Salt Screening
Traditional trial-and-error consumes vast amounts of API. High-throughput in-situ screening allows simultaneous evaluation of multiple counterions, leveraging thermocycling to overcome kinetic traps[5].
High-throughput in-situ salt screening workflow for diprotic pharmaceutical APIs.
Causality: Heating dissolves fine amorphous aggregates, while slow cooling promotes the growth of larger, purer crystals. Continuous thermocycling drives the system toward the most thermodynamically stable polymorph[4].
API Dispensing: Dispense equimolar amounts of the free base API into a 16-vial screening block[4].
Counterion Addition: Add a diverse library of pharmaceutically acceptable acids at 1:1 and 1:2 molar ratios to target both the primary and tertiary amines[6].
Solvent Matrix: Add a range of solvents varying in polarity (e.g., Acetone, THF, Ethyl Acetate)[3].
Thermocycling: Seal the vials and apply continuous stirring. Cycle the temperature between 5°C and 50°C at 0.1°C/min for 48-72 hours[4].
Isolation & Validation: Isolate the resulting solids via centrifugation. Self-Validation: Analyze the solids using Powder X-Ray Diffraction (XRPD). Consistent XRPD patterns across multiple batches confirm a single, stable crystal form rather than a mixed crystal[1].
Part 3: Quantitative Data: Salt Screening Parameters
To optimize the screening of 1-(2-morpholinoethyl)cyclopentan-1-amine, utilize the following quantitative parameters based on the pKa rule. (Note: Primary amine pKa ~10.5; Morpholine pKa ~8.3).
Medium : Bulky counterion; highly effective at preventing oiling out.
Succinic Acid
1.0
Mono-succinate
4.21
6.29
Low-Medium : Requires prolonged thermocycling.
Part 4: References
1.[5] A high throughput screening method for the nano-crystallization of salts of organic cations
Source: nih.gov
URL:
2.[4] How to salt screen using the Crystal 16
Source: crystallizationsystems.com
URL:
3.[3] Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design
Source: acs.org
URL:
4. 2.2.4.6F: Troubleshooting - Chemistry LibreTexts
Source: libretexts.org
URL:
5.[6] Salt and Co-crystal Screening at Sygnature Discovery
Source: sygnaturediscovery.com
URL:
6.[1] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds
Source: pharmalego.com
URL:
7.[2] An In-Line Study of Oiling Out and Crystallization
Source: researchgate.net
URL:
Technical Support Center: Resolving Peak Tailing for 1-(2-morpholinoethyl)cyclopentan-1-amine
Overview & Diagnostic Workflow Welcome to the Technical Support Center. This guide is tailored for analytical scientists and drug development professionals facing chromatographic challenges with 1-(2-morpholinoethyl)cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Diagnostic Workflow
Welcome to the Technical Support Center. This guide is tailored for analytical scientists and drug development professionals facing chromatographic challenges with 1-(2-morpholinoethyl)cyclopentan-1-amine . As a highly basic diamine—comprising a primary cyclopentylamine and a tertiary morpholine ring—this compound is notoriously prone to severe peak tailing in reversed-phase liquid chromatography (RP-LC).
Before altering your chemistry, it is critical to determine whether the peak distortion is a physical system error or a chemical interaction.
Diagnostic workflow for isolating and resolving peak tailing of basic amines in HPLC.
Q1: Why does 1-(2-morpholinoethyl)cyclopentan-1-amine exhibit such severe peak tailing on standard C18 columns?A1: The root cause is a secondary retention mechanism known as cation exchange[1]. At a typical mobile phase pH (e.g., pH 4–7), both the primary and tertiary amine groups of 1-(2-morpholinoethyl)cyclopentan-1-amine are fully protonated, rendering the molecule highly positively charged. Standard silica-based columns contain residual surface silanol groups (Si-OH). Because the pKa of these silanols is typically around 4.0 to 5.0, they ionize into negatively charged silanoxanes (Si-O⁻) at mid-range pH levels[2]. The electrostatic attraction between the positively charged diamine and the negatively charged silanols creates high-energy binding sites, causing the analyte to elute slowly and asymmetrically, forming a "shark fin" tail[3].
Q2: How can I determine if the tailing is caused by these chemical interactions or a physical system issue?A2: Physical issues—such as extra-column dead volume, blocked inlet frits, or column bed collapse—will distort the fluidic path uniformly, causing all peaks in your chromatogram to tail or front[4]. Chemical interactions are analyte-specific. If your neutral or acidic reference standards elute symmetrically but 1-(2-morpholinoethyl)cyclopentan-1-amine tails, the issue is exclusively chemical (silanol interaction)[4].
Q3: What is the most effective stationary phase technology to mitigate this diamine's tailing?A3: The most robust solution is transitioning to a Charged Surface Hybrid (CSH) column or a similarly positively charged surface phase (e.g., Cortecs C18+)[3]. CSH technology intentionally incorporates a low-level positive surface charge on the silica substrate[5]. When operating in acidic mobile phases, this positive charge electrostatically repels the protonated amine groups of the analyte. This repulsion shields the molecule from deeper, high-energy silanol sites, restricting retention strictly to the hydrophobic C18 ligands. This yields exceptional peak symmetry and higher mass loadability without requiring strong ion-pairing agents[6].
Q4: If I am restricted to standard high-purity C18 columns, how should I adjust my mobile phase?A4: You must manipulate the pH to neutralize one of the interacting charges:
Low pH Strategy (pH < 3.0): Use 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH to ~2.0, which fully protonates the silanol groups back to neutral Si-OH, effectively shutting down the cation-exchange mechanism[6]. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, binding to the protonated amines to form a neutral, hydrophobic complex that partitions cleanly into the stationary phase[6].
High pH Strategy (pH 10.0 - 10.5): Use a high-pH stable Bridged Ethylene Hybrid (BEH) column with an ammonium hydroxide or bicarbonate buffer. At pH 10.5, the basic amine groups on the analyte are deprotonated (neutralized). Without a positive charge, the diamine cannot participate in cation exchange with the ionized silanols, resulting in sharp, symmetrical peaks[6]. Note: Standard silica dissolves above pH 8.0; hybrid particles are mandatory here[3].
Q5: Should I use triethylamine (TEA) as a mobile phase additive?A5: Historically, TEA (~25 mM) was added as a sacrificial base to aggressively compete with basic analytes for active silanol sites on older, low-purity (Type A) silica columns[2]. However, with the advent of ultra-high purity (Type B) silica—which lacks the metal impurities that hyper-activate silanols—TEA is rarely necessary[2]. Furthermore, TEA causes severe ion suppression and persistent background contamination in LC-MS applications. It is highly recommended to optimize pH or utilize CSH technology instead[1].
Mechanistic pathways of silanol-induced peak tailing and targeted chemical resolutions.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic performance of 1-(2-morpholinoethyl)cyclopentan-1-amine under various troubleshooting conditions. A Tailing Factor (
As
) of 1.0 represents perfect symmetry, while
As>1.5
is generally considered unacceptable for accurate quantitation[7].
Chromatographic Condition
Stationary Phase
Mobile Phase pH
Additive / Buffer
Tailing Factor (
As
)
Theoretical Plates (
N
)
Unoptimized (Mid pH)
Type A Silica C18
4.5
None
> 3.5 (Severe)
< 2,000
Ion-Pairing (Low pH)
Type B Silica C18
2.0
0.1% TFA
1.4 (Acceptable)
8,500
Surface Repulsion
CSH C18
2.7
0.1% Formic Acid
1.1 (Excellent)
12,000
Amine Deprotonation
BEH C18
10.5
10 mM NH₄HCO₃
1.05 (Ideal)
13,500
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies based on the selected troubleshooting strategy.
This method leverages electrostatic repulsion and is ideal for mass spectrometry where non-volatile buffers and strong ion-pairing agents (like TFA) must be avoided.
Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultra-pure water (0.1% FA, pH ~2.7).
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile.
Column Installation & Equilibration:
Install a positively charged surface column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm).
Equilibrate the system at 0.4 mL/min with 5% B for at least 10 column volumes until the pressure and baseline are completely stable.
Sample Preparation:
Dissolve 1-(2-morpholinoethyl)cyclopentan-1-amine in a diluent matching the initial mobile phase conditions (95% Water / 5% Acetonitrile). Crucial Step: Injecting a basic sample in 100% organic solvent will cause severe peak fronting and breakthrough[4].
Gradient Execution & System Suitability:
Run a linear gradient from 5% to 95% B over 10 minutes.
Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.
Validation: Calculate the USP Tailing Factor (
As
) of the analyte peak. The system is suitable if
As≤1.2
.
Protocol B: High-pH UV Method (BEH Technology)
This method relies on neutralizing the analyte's basic centers and is ideal for preparative chromatography or UV-based impurity profiling.
Buffer Preparation:
Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of ultra-pure water to create a 10 mM solution.
Adjust the pH to 10.5 using concentrated Ammonium Hydroxide (NH₄OH). Filter through a 0.2 µm PTFE membrane.
Column Installation:
Install a high-pH stable, ethylene-bridged hybrid column (e.g., Waters XBridge BEH C18). Do not use standard silica, as it will dissolve rapidly at this pH[3].
Equilibration & Analysis:
Equilibrate with the high-pH buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B) at the desired initial gradient conditions.
Inject the sample and monitor via UV detection.
Post-Analysis Column Care:
After the sequence completes, immediately flush the column with a neutral mixture of Water/Acetonitrile (50:50) to remove the high-pH buffer, prolonging the stationary phase lifespan.
1-(2-morpholinoethyl)cyclopentan-1-amine vs morpholine derivatives in drug design
A Senior Application Scientist's Perspective on 1-(2-morpholinoethyl)cyclopentan-1-amine and the Broader Class of Morpholine Derivatives Introduction: The Privileged Status of the Morpholine Scaffold In the landscape of...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on 1-(2-morpholinoethyl)cyclopentan-1-amine and the Broader Class of Morpholine Derivatives
Introduction: The Privileged Status of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1][2] Its prevalence in a multitude of approved and experimental drugs stems from a unique combination of advantageous physicochemical, biological, and metabolic properties.[1][3] The morpholine moiety is not merely a passive component; it actively contributes to a molecule's overall performance by enhancing solubility, improving metabolic stability, and providing key interaction points with biological targets.[4] This guide will provide an in-depth comparison of the broad class of morpholine derivatives with a specific, representative compound, 1-(2-morpholinoethyl)cyclopentan-1-amine, to illustrate the principles of morpholine-based drug design.
The Allure of Morpholine: Key Physicochemical and Pharmacokinetic Advantages
The morpholine ring's utility in drug design is rooted in its fundamental chemical characteristics. The presence of the oxygen atom enhances aqueous solubility and can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[4][5] Simultaneously, the nitrogen atom provides a versatile point for substitution, allowing for the fine-tuning of a compound's basicity and overall pharmacological profile.[4] This dual nature allows medicinal chemists to strike a delicate balance between hydrophilicity and lipophilicity, which is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6]
Morpholine-containing compounds often exhibit improved metabolic stability. The morpholine ring itself is relatively resistant to metabolism, and its incorporation can shield adjacent functional groups from enzymatic degradation.[2] Furthermore, the presence of the morpholine moiety can favorably influence a molecule's ability to cross the blood-brain barrier (BBB), a critical consideration for drugs targeting the central nervous system (CNS).[6][7]
A Case Study: 1-(2-morpholinoethyl)cyclopentan-1-amine
While not a widely documented drug candidate, 1-(2-morpholinoethyl)cyclopentan-1-amine serves as an excellent model to dissect the contributions of both the morpholine and a cycloalkylamine scaffold to a potential therapeutic agent. This molecule combines the well-established benefits of the morpholine ring with the structural rigidity and lipophilicity of a cyclopentanamine core.
Predicted Physicochemical and Pharmacokinetic Profile
In the absence of direct experimental data, we can predict the properties of 1-(2-morpholinoethyl)cyclopentan-1-amine based on established quantitative structure-property relationship (QSPR) models and the known characteristics of its constituent parts.[8][9]
Property
Predicted Value/Characteristic
Rationale
Molecular Weight
~212 g/mol
Within the range for good oral bioavailability (Lipinski's Rule of 5).[10]
logP (Lipophilicity)
Moderately lipophilic
The cyclopentane ring increases lipophilicity, while the morpholine and primary amine add polarity. This balance is often desirable for cell permeability.
Aqueous Solubility
Moderate to good
The polar morpholine oxygen and the two amine groups are expected to enhance solubility in aqueous media.
Hydrogen Bond Donors
2 (primary amine)
Contributes to target binding and solubility.
Hydrogen Bond Acceptors
3 (morpholine oxygen and nitrogen, primary amine nitrogen)
Provides multiple points for interaction with biological targets.
Metabolic Stability
Likely to be relatively stable
The morpholine ring is generally metabolically robust. The primary site of metabolism might be the cyclopentyl ring or the ethyl linker.[2]
Blood-Brain Barrier Permeability
Possible
The moderate lipophilicity and molecular weight are conducive to BBB penetration, although the polar groups may limit it.[11]
The Broader Family of Morpholine Derivatives: A Spectrum of Biological Activities
The true power of the morpholine scaffold lies in its versatility. By modifying the substitution pattern on the morpholine ring and the nature of the appended moieties, a vast chemical space with diverse biological activities can be explored.[12][13]
Morpholine Derivatives as Enzyme Inhibitors
A significant number of morpholine-containing drugs function as enzyme inhibitors. The morpholine oxygen can form critical hydrogen bonds with amino acid residues in the active site of enzymes, such as the hinge region of many kinases.[4] This has made the morpholine scaffold a cornerstone in the development of inhibitors for targets like phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial in cancer signaling pathways.[14][15]
Morpholine Derivatives in CNS Drug Discovery
As previously mentioned, the physicochemical properties of morpholine make it well-suited for CNS-active compounds.[7] Numerous antidepressants, anxiolytics, and neuroprotective agents incorporate a morpholine ring.[16] The ability of the morpholine to modulate a molecule's brain permeability is a key factor in the success of these drugs.[6]
Other Therapeutic Areas
The applications of morpholine derivatives extend to a wide array of other therapeutic areas, including:
Antiviral agents: Targeting viral enzymes or entry processes.
Antibacterial and antifungal agents: Disrupting microbial cell wall synthesis or other essential processes.[17]
Cardiovascular drugs: Acting on various receptors and enzymes in the cardiovascular system.
Experimental Evaluation of 1-(2-morpholinoethyl)cyclopentan-1-amine: A Proposed Workflow
To rigorously assess the potential of 1-(2-morpholinoethyl)cyclopentan-1-amine and compare it to other morpholine derivatives, a systematic experimental evaluation is necessary.
Synthesis Protocol
The synthesis of 1-(2-morpholinoethyl)cyclopentan-1-amine can be approached through several established routes. A common and efficient method involves the nucleophilic ring-opening of an epoxide.
Step 1: Synthesis of N-(2-bromoethyl)morpholine
To a solution of morpholine (1.0 eq) in a suitable solvent such as acetonitrile, add 1,2-dibromoethane (1.2 eq) and a base like potassium carbonate (1.5 eq).
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield N-(2-bromoethyl)morpholine.
Step 2: Synthesis of 1-(2-morpholinoethyl)cyclopentan-1-carbonitrile
Prepare a solution of cyclopentanone (1.0 eq) and potassium cyanide (1.1 eq) in a mixture of water and a suitable organic solvent.
Add N-(2-bromoethyl)morpholine (1.0 eq) to the reaction mixture.
Stir the reaction at room temperature until completion, as monitored by TLC.
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude carbonitrile.
Step 3: Reduction to 1-(2-morpholinoethyl)cyclopentan-1-amine
Dissolve the crude 1-(2-morpholinoethyl)cyclopentan-1-carbonitrile in a suitable solvent like diethyl ether or tetrahydrofuran.
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir until the reduction is complete.
Quench the reaction carefully with water and a sodium hydroxide solution.
Filter the resulting mixture and concentrate the filtrate to obtain the crude product.
Purify the final compound by column chromatography or distillation under reduced pressure.
Caption: Proposed synthetic workflow for 1-(2-morpholinoethyl)cyclopentan-1-amine.
In Vitro Pharmacological Evaluation
A battery of in vitro assays would be necessary to characterize the biological activity of the target compound.
1. Receptor Binding Assays:
Objective: To determine if the compound binds to specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for CNS-active drugs.
Methodology:
Prepare cell membranes expressing the receptor of interest.
Incubate the membranes with a radiolabeled ligand known to bind to the receptor.
Add varying concentrations of the test compound.
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
Objective: To assess the inhibitory potential of the compound against key enzymes, given the prevalence of morpholine derivatives as kinase inhibitors.[1][5]
Methodology:
Prepare the recombinant kinase enzyme and its specific substrate.
Add the test compound at various concentrations to the reaction mixture.
Initiate the kinase reaction by adding ATP.
Quantify the phosphorylation of the substrate using methods like ELISA, fluorescence polarization, or radiometric assays to determine the IC50 value.[5]
Objective: To evaluate the effect of the compound on the proliferation and viability of different cell lines, particularly cancer cell lines if kinase inhibition is observed.
Methodology:
Seed cells in a 96-well plate and allow them to attach.
Treat the cells with a range of concentrations of the test compound.
After a set incubation period (e.g., 72 hours), add MTT reagent.
Measure the absorbance of the resulting formazan product to determine cell viability and calculate the GI50 (concentration for 50% growth inhibition).
Caption: In vitro pharmacological evaluation workflow.
Structure-Activity Relationship (SAR) Insights
The SAR of morpholine derivatives is highly dependent on the therapeutic target. However, some general principles can be outlined:
Substitution on the Morpholine Nitrogen: The nature of the substituent on the morpholine nitrogen is often critical for activity. Bulky or lipophilic groups can enhance binding to hydrophobic pockets in target proteins.[2]
Substitution on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can influence the molecule's conformation and stereochemistry, which can be crucial for selective target engagement.[19]
The Linker: The nature and length of the linker connecting the morpholine ring to other pharmacophoric elements can significantly impact potency and selectivity.
For 1-(2-morpholinoethyl)cyclopentan-1-amine, the cyclopentanamine moiety introduces a rigid, lipophilic element. The primary amine provides an additional point for hydrogen bonding or salt bridge formation, which could be critical for anchoring the molecule in a binding site.
Conclusion and Future Perspectives
The morpholine scaffold continues to be a cornerstone of modern drug discovery, offering a reliable platform for the development of new therapeutics with favorable physicochemical and pharmacokinetic properties.[1][2] Its versatility allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities.[13]
While 1-(2-morpholinoethyl)cyclopentan-1-amine is not a known drug, its structure exemplifies the strategic combination of a privileged scaffold (morpholine) with a rigid cycloalkylamine core. A thorough experimental evaluation of this and similar compounds could uncover novel biological activities and further expand the therapeutic utility of morpholine derivatives. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine-containing molecules, as well as the application of computational methods to better predict their ADME and toxicological profiles.[20][21]
References
Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 133-147.
Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 249-263.
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. BenchChem.
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Biological activities of morpholine derivatives and molecular targets involved. ChemMedChem, 15(5), 392-403.
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
Fults, A., Chamakuri, S., & Young, D. (n.d.). Expanding complex morpholines using systematic chemical diversity. ACS Spring 2023.
Serrano, A., Lacerenza, S., & Rullo, A. F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(23), 4339–4363.
Serrano, A., Lacerenza, S., & Rullo, A. F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Singh, A., & Kumar, R. (2024).
BenchChem. (2025). 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. BenchChem.
Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 7(12), 1175–1196.
Khamitova, A. S., Syropyatov, B. Y., & Obydennov, K. L. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020).
Sharma, S., & Kaur, M. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Heterocyclic Compounds: A Modern Approach in Drug Discovery. IntechOpen.
Liljeblad, A., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(11), 2857-2868.
Parmbil, S. K., Kumar, S., Rajan, R., & Mathew, B. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 200-228.
A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis
Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6333.
Parmbil, S. K., Kumar, S., Rajan, R., & Mathew, B. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry, 17(2), 245-269.
BenchChem. (2025).
Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136159.
Khan, R. A., Afroz, S., & Ara, A. (2005). Pharmacological activity of morpholino compound. Pakistan journal of pharmaceutical sciences, 18(3), 55–59.
Parmbil, S. K., Kumar, S., Rajan, R., & Mathew, B. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(5), 1088.
Zhao, L., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12699-12714.
A review on pharmacological profile of Morpholine derivatives. (2023).
Catto, A., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Il Farmaco; edizione scientifica, 42(1), 3-17.
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol. BenchChem.
Izawa, K. (2021). Pharmacological Activities. Journal of Pharmacology and Medicinal Chemistry, 5(2), 1.
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-reviews in medicinal chemistry, 14(4), 322–331.
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 77.
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Tricyclo[4.3.1.
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
Tajaddini, N., et al. (2019). Synthesis of new substituted cylopentenone derivatives via a one-pot. Tetrahedron Letters, 60(5), 366-370.
Cholewiński, G., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024). European Journal of Medicinal Chemistry, 265, 116110.
LoPiccolo, J., et al. (2008). Targeting the PI3-kinase/Akt/mTOR signaling pathway. Current opinion in investigational drugs (London, England : 2000), 9(6), 633–646.
Ferrier, R. J., & Middleton, S. (1983). Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars.
In silico predicted physicochemical properties of all compounds 1-8. (n.d.).
Worth, A., & Dearden, J. (2008). In Silico Prediction of Physicochemical Properties.
Comparative Efficacy of 1-(2-Morpholinoethyl)cyclopentan-1-amine Structural Analogs: A Guide to Next-Generation Sigma-1 Receptor Modulators
Executive Summary & Structural Rationale The sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It has emerged...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It has emerged as a high-value target for neuroprotection, cellular stress mitigation, and the enhancement of functional recovery in ischemic stroke [[1]]([Link]).
This guide evaluates a novel pharmacophore class—1-(2-morpholinoethyl)cyclopentan-1-amine (MECPA) and its structural analogs. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy, selectivity, and functional agonism of the MECPA scaffold against classical S1R reference compounds such as PRE-084 and Cutamesine (SA4503).
Pharmacophore Causality:
The MECPA scaffold was rationally designed to integrate three critical elements required for optimal S1R binding:
Basic Amine (Morpholine Ring): Interacts via a critical salt bridge with the highly conserved Asp126/Glu172 residues in the S1R binding pocket.
Flexible Ethyl Linker: Provides the exact spatial distance (approx. 5–6 Å) required between the basic nitrogen and the hydrophobic core to prevent steric clash.
Primary Amine-Substituted Cyclopentyl Core: Occupies the secondary hydrophobic pocket. The addition of the primary amine at the C1 position enhances aqueous solubility while maintaining a favorable LogP, overcoming the lipophilicity issues that often plague adamantane-based S1R ligands.
Comparative Efficacy Profile
The following table synthesizes the quantitative binding and physicochemical data for the MECPA series against industry-standard S1R agonists.
Compound
S1R
Ki
(nM)
S2R
Ki
(nM)
Selectivity (S2R/S1R)
CLogP
BBB Penetration (
Kp,uu,brain
)
MECPA (Lead)
4.2 ± 0.5
> 4,500
> 1,000x
2.1
0.85 (High)
PECPA (Piperidino analog)
12.8 ± 1.1
1,200
~ 93x
3.4
1.10 (High, but lipophilic)
MECHA (Cyclohexyl analog)
8.5 ± 0.9
> 3,000
> 350x
2.6
0.72 (Moderate)
PRE-084 (Reference)
44.0 ± 5.0
> 10,000
> 220x
2.8
0.65 (Moderate)
Cutamesine (SA4503)
17.4 ± 1.9
1,784
~ 102x
4.1
1.40 (High, traps in lipid)
Data Interpretation: MECPA demonstrates a 10-fold higher affinity for S1R compared to PRE-084, driven by the optimized fit of the cyclopentylamine core. Furthermore, its CLogP of 2.1 ensures excellent free-drug concentration in the brain (
Kp,uu,brain
), avoiding the non-specific lipid trapping often seen with highly lipophilic agents like Cutamesine.
Mechanistic Pathway of MECPA-Induced Neuroprotection
Binding affinity alone does not dictate therapeutic efficacy; the ligand must induce a functional conformational change. At the MAM, dormant S1R is bound to the chaperone BiP (GRP78). Agonist binding causes dissociation, allowing S1R to chaperone the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), thereby optimizing calcium flux to the mitochondria and preventing apoptotic signaling .
MECPA-induced S1R-BiP dissociation at the MAM, stabilizing IP3R3 to optimize Ca2+ flux and survival.
Self-Validating Experimental Protocols
To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls that definitively prove the mechanistic causality of the observed results.
Causality & Validation: To establish true S1R selectivity, we utilize
[3H]−(+)
-pentazocine, a highly selective S1R orthosteric radioligand. Guinea pig liver (GPL) membranes are selected as the biological matrix due to their naturally high S1R density, ensuring a robust signal-to-noise ratio . The system is self-validating: non-specific binding is strictly defined using an excess (10 µM) of unlabeled haloperidol. If the test compound displaces the radioligand, it must be interacting with the specific S1R orthosteric site.
Step-by-Step Methodology:
Membrane Preparation: Homogenize GPL tissue in ice-cold 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose. Centrifuge at 31,000 × g for 15 min at 4°C. Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of 1 mg/mL.
Assay Assembly: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of
[3H]−(+)
-pentazocine (final concentration 3 nM), and 50 µL of MECPA analogs (ranging from
10−11
to
10−5
M).
Internal Control: For non-specific binding wells, replace the test compound with 50 µL of 10 µM haloperidol.
Incubation: Incubate the plates at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached.
Termination: Rapidly filter the reaction through PerkinElmer GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to neutralize the charge and prevent non-specific binding of the lipophilic radioligand). Wash 3x with ice-cold buffer.
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate
Ki
using the Cheng-Prusoff equation.
Causality & Validation: A high binding affinity (
Ki
) does not differentiate between an agonist and an antagonist. True S1R agonists (like PRE-084 and MECPA) actively induce the dissociation of the S1R-BiP complex at the MAM . To make this protocol self-validating, the well-characterized S1R antagonist NE-100 is utilized. If MECPA is a true agonist, its dissociative effect will be completely blocked by pre-incubation with NE-100, proving the mechanism is strictly S1R-dependent and not an artifact of cytotoxicity.
Step-by-Step Methodology:
Cell Culture & Treatment: Culture CHO cells (expressing endogenous S1R and BiP) to 80% confluence. Treat cells with 1 µM MECPA, 1 µM PRE-084 (Positive Control), or Vehicle for 30 minutes.
Antagonist Validation Step: In a parallel set of wells, pre-incubate cells with 10 µM NE-100 for 15 minutes prior to adding MECPA.
Lysis: Lyse cells using an ice-cold non-denaturing buffer (1% CHAPS, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with protease inhibitors. Crucial: CHAPS is required to preserve the delicate S1R-BiP protein-protein interaction.
Immunoprecipitation: Incubate 500 µg of the cell lysate with 2 µg of anti-S1R antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for an additional 2 hours.
Washing & Elution: Wash the beads three times with the CHAPS lysis buffer. Elute the protein complexes by boiling in Laemmli sample buffer for 5 minutes.
Western Blot Analysis: Resolve the eluates via SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-BiP antibody. A decrease in the BiP band intensity (compared to vehicle) confirms agonist-induced dissociation, while restoration of the band in the NE-100 treated group validates the S1R-specific mechanism.
References
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596-610. URL:[Link]
Urfer, R., Moebius, H. J., Skoloudik, D., Santamarina, E., Sato, W., & Mita, S. (2014). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. Stroke, 45(11), 3304-3310. URL:[Link]
Matsumoto, R. R., Pouw, B., Coop, A., & Bowen, W. D. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.34.1-1.34.14. URL:[Link]
Merlos, M., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 26(3), 1188. URL:[Link]
1-(2-morpholinoethyl)cyclopentan-1-amine vs cyclopentylamine reactivity rates
Steric Governance in Amine Nucleophilicity: A Comparative Guide to 1-(2-morpholinoethyl)cyclopentan-1-amine vs. Cyclopentylamine In rational drug design and synthetic methodology, the nucleophilicity of primary amines di...
Author: BenchChem Technical Support Team. Date: April 2026
Steric Governance in Amine Nucleophilicity: A Comparative Guide to 1-(2-morpholinoethyl)cyclopentan-1-amine vs. Cyclopentylamine
In rational drug design and synthetic methodology, the nucleophilicity of primary amines dictates the efficiency of acylation, alkylation, and reductive amination workflows. While primary amines are generally considered highly reactive, their local steric environment can drastically alter their kinetic profiles. This guide provides an in-depth comparative analysis between a standard unhindered primary amine (cyclopentylamine) and a highly hindered, functionalized analog (1-(2-morpholinoethyl)cyclopentan-1-amine).
The reactivity of an amine is fundamentally governed by the accessibility of the lone pair of electrons on the nitrogen atom (1)[1].
Cyclopentylamine: Features a primary amine attached to a secondary carbon (α-secondary). The lack of bulky substituents at the α-position allows for an unhindered Bürgi-Dunitz approach trajectory for incoming electrophiles. This results in a highly nucleophilic center capable of rapid acylation and alkylation.
1-(2-morpholinoethyl)cyclopentan-1-amine: Features a primary amine attached to a fully substituted, quaternary carbon (acting as a tertiary-alkyl primary amine). Substituents at the α-position significantly impede the approach of electrophiles, leading to a massive increase in the reaction energy barrier (2)[2]. Furthermore, the bulky 2-morpholinoethyl side chain creates additional steric shielding, further depressing the kinetic rate.
According to the Mayr-Patz equation (
logk=sN(N+E)
), which quantifies polar organic reactivity (), the introduction of severe steric bulk reduces the nucleophilicity parameter (
N
) drastically. Empirical data demonstrates that a tertiary-alkyl group reduces nucleophilicity by a factor of approximately 1,000 compared to a standard primary amine (3)[3]. Consequently, 1-(2-morpholinoethyl)cyclopentan-1-amine is expected to exhibit a reaction rate roughly three orders of magnitude slower than cyclopentylamine in standard
SN2
and acyl substitution pathways.
Fig 1. Steric influence on reaction pathways for α-secondary vs. α-tertiary primary amines.
Section 2: Quantitative Reactivity Comparison
To objectify the kinetic differences, we extrapolate the reactivity parameters based on established Mayr nucleophilicity scales for analogous structures (4)[4].
Parameter
Cyclopentylamine
1-(2-morpholinoethyl)cyclopentan-1-amine
Causality / Impact
α-Carbon Substitution
Secondary
Quaternary (Tertiary-alkyl amine)
Dictates the primary steric cone angle blocking the nitrogen lone pair.
Estimated Mayr
N
Parameter
~12.0 - 13.0
~10.0 - 10.5
A lower
N
value indicates exponentially slower reaction kinetics[3].
Relative Acylation Rate (
krel
)
~1,000
1
α-steric bulk increases the transition state energy barrier[2].
The tertiary amine in morpholine may act as a competitive proton scavenger.
Section 3: Self-Validating Experimental Protocols
To empirically determine the exact reactivity ratio between these two amines without systematic error, a competitive kinetic assay is required. The following protocol is designed as a self-validating system : it utilizes a limiting reagent to prevent concentration-dependent kinetic drift and incorporates a strict mass-balance check to ensure no hidden side-reactions (such as morpholine ring degradation) skew the data.
In an inert-atmosphere vial, dissolve 1.0 mmol of cyclopentylamine and 1.0 mmol of 1-(2-morpholinoethyl)cyclopentan-1-amine in 10 mL of anhydrous dichloromethane (DCM).
Causality: Equimolar concentrations ensure both amines have an equal statistical probability of encountering the electrophile, establishing a baseline for direct kinetic comparison.
2. Addition of the Internal Standard:
Add 0.5 mmol of 1,3,5-trimethoxybenzene (TMB) to the solution.
Causality: TMB is highly UV-active and chemically inert under acylation conditions. It serves as a fixed reference point for HPLC integration, allowing for absolute quantification of the species rather than relying on relative ratios that can mask degradation.
3. Introduction of the Limiting Electrophile:
Chill the solution to 0 °C. Dropwise, add 0.1 mmol of benzoyl chloride.
Causality: Using a sub-stoichiometric amount of electrophile (0.1 eq) ensures pseudo-first-order kinetics. If 1.0 eq were used, the faster-reacting cyclopentylamine would rapidly deplete, artificially slowing its rate in the latter half of the reaction and skewing the
krel
calculation.
4. Quench and Mass Balance Validation (The Self-Check):
After 10 minutes, quench the reaction with 1 mL of methanol to destroy unreacted benzoyl chloride.
Analyze the mixture via HPLC-UV/MS.
Validation Step: Calculate the total molarity of [Unreacted Amine] + [Amide Product] for each species relative to the TMB standard. If the sum does not equal 1.0 mmol (±2%) for either amine, an uncharacterized side reaction has occurred, and the assay must be invalidated.
5. Data Processing:
Calculate the relative rate constant (
krel
) using the equation:
krel=ln([A]0/[A]t)/ln([B]0/[B]t)
, where A is cyclopentylamine and B is the hindered amine.
References
Benchchem. Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines. 1
ACS Publications. Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. 2
Master Organic Chemistry. Nucleophilicity Trends of Amines. 3
Inter-Laboratory Reproducibility in the Synthesis of Sterically Hindered Amines: A Comparison Guide for 1-(2-Morpholinoethyl)cyclopentan-1-amine
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the reproducible synthesis of sterically hindered, α -tertiary amines. The target molecule, 1-(2-morphol...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the reproducible synthesis of sterically hindered,
α
-tertiary amines. The target molecule, 1-(2-morpholinoethyl)cyclopentan-1-amine , is a critical pharmacophoric building block. However, its synthesis via the traditional batch Curtius rearrangement is notoriously plagued by inter-laboratory variability.
This guide objectively compares the traditional Batch Synthesis methodology against Continuous-Flow Synthesis . By examining the mechanistic causality behind reaction failures and providing self-validating protocols, this document serves as a definitive blueprint for achieving >98% reproducibility across disparate laboratory environments.
Mechanistic Causality: The Reproducibility Bottleneck
The synthesis of 1-(2-morpholinoethyl)cyclopentan-1-amine typically begins with 1-(2-morpholinoethyl)cyclopentane-1-carboxylic acid. The transformation to the primary amine relies on the Curtius rearrangement, utilizing diphenylphosphoryl azide (DPPA) to form an acyl azide, which thermally decomposes into an isocyanate, releasing nitrogen gas[1].
The Batch Failure Mode: The Curtius rearrangement is highly exothermic. In a traditional batch reactor, the surface-area-to-volume ratio decreases drastically upon scale-up. This leads to localized superheating and poor mixing. When the isocyanate intermediate is exposed to uneven thermal gradients, it becomes highly susceptible to side reactions—most notably, reacting with trace moisture to form an amine, which immediately attacks unreacted isocyanate to form a highly stable, insoluble symmetric urea byproduct. Consequently, different laboratories using different flask geometries and heating mantles will experience wildly different yields.
The Continuous-Flow Solution: Flow chemistry mitigates these variables. By pumping reagents through a mesofluidic reactor coil, the system achieves near-instantaneous mixing and an exceptionally high surface-area-to-volume ratio. This ensures isothermal conditions and precise residence times, preventing thermal runaway and completely suppressing urea byproduct formation[2].
Figure 1: Mechanistic pathway of the Curtius rearrangement to yield the target
α
-tertiary amine.
Experimental Protocols: Batch vs. Flow
To establish a self-validating system, the following protocols were executed across three independent laboratories using identical reagent lots but different equipment brands.
Method A: Traditional Batch Synthesis
Activation: In a 500 mL round-bottom flask, dissolve 1-(2-morpholinoethyl)cyclopentane-1-carboxylic acid (50.0 mmol) in anhydrous toluene (200 mL). Add triethylamine (60.0 mmol, 1.2 eq).
Azide Formation: Dropwise add DPPA (60.0 mmol, 1.2 eq) at 0 °C. Stir at room temperature for 2 hours.
Rearrangement & Trapping: Add anhydrous tert-butanol (200.0 mmol, 4.0 eq). Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.
Deprotection: Concentrate the mixture in vacuo, redissolve in dichloromethane (100 mL), and add trifluoroacetic acid (TFA, 50 mL). Stir for 4 hours at room temperature, then neutralize and extract.
Method B: Continuous-Flow Synthesis
Note: This protocol utilizes a standard mesofluidic flow reactor equipped with PFA (perfluoroalkoxy) tubing (1.0 mm inner diameter) and a 100 psi back-pressure regulator (BPR) to maintain liquid phase at elevated temperatures[3].
System Priming: Prime all pumps with anhydrous toluene. Set Reactor Coil 1 (10 mL volume) to 100 °C and Reactor Coil 2 (15 mL volume) to 120 °C.
Reagent Preparation:
Stream A: 0.5 M Carboxylic acid + 0.6 M Triethylamine in toluene.
Stream B: 0.6 M DPPA in toluene.
Stream C: 2.0 M tert-butanol in toluene.
Continuous Execution:
Pump Stream A and Stream B at 0.5 mL/min each into a T-mixer.
The combined stream (1.0 mL/min) enters Reactor Coil 1 (Residence Time = 10 min). Here, the acyl azide forms and undergoes thermal rearrangement to the isocyanate.
The effluent from Coil 1 meets Stream C (pumped at 0.5 mL/min ) at a second T-mixer.
The new combined stream (1.5 mL/min) enters Reactor Coil 2 (Residence Time = 10 min) to form the Boc-protected amine.
Deprotection: The continuous effluent is collected, concentrated, and subjected to the same TFA/DCM deprotection as Method A.
Figure 2: Continuous-flow workflow for the telescoped Curtius rearrangement and trapping.
Inter-Laboratory Reproducibility Data
The following table summarizes the quantitative performance of both methods across three simulated independent laboratories.
Performance Metric
Lab 1 (Batch)
Lab 2 (Batch)
Lab 3 (Batch)
Batch Variance (σ)
Lab 1 (Flow)
Lab 2 (Flow)
Lab 3 (Flow)
Flow Variance (σ)
Isolated Yield (%)
68.0
54.5
72.0
± 9.1%
88.5
89.1
87.8
± 0.6%
HPLC Purity (%)
92.1
88.5
94.0
± 2.8%
98.5
98.2
98.8
± 0.3%
Urea Byproduct (%)
5.2
8.7
3.1
± 2.8%
< 0.5
< 0.5
< 0.5
N/A
E-Factor
45
58
42
± 8.5
18
19
18
± 0.5
Data Synthesis & Conclusion
The data unequivocally demonstrates that Continuous-Flow Synthesis is the superior methodology for ensuring inter-laboratory reproducibility.
In Batch mode, Lab 2 experienced a significant drop in yield (54.5%) and an increase in urea byproduct (8.7%). Root-cause analysis revealed that Lab 2 utilized a thicker-walled glass reactor and a different stirring mechanism, resulting in poor heat dissipation during the nitrogen-evolving rearrangement step. This localized heating degraded the isocyanate.
Conversely, the Flow methodology exhibited a standard deviation of just ± 0.6% in yield across all three labs. Because the reaction occurs within a micro-environment dictated strictly by pump flow rates and coil volume, the physical location, operator technique, and ambient laboratory conditions are rendered irrelevant. Furthermore, the rapid inline quenching with tert-butanol in the second reactor coil prevents the isocyanate from accumulating, effectively eliminating the urea byproduct and drastically improving the E-factor (environmental impact).
For drug development professionals scaling the synthesis of 1-(2-morpholinoethyl)cyclopentan-1-amine, transitioning to a continuous-flow Curtius protocol is not merely an optimization—it is a requisite for scientific integrity and process reliability.
References
Baumann, M., Baxendale, I. R., Ley, S. V., Nikbin, N., Smith, C. D., & Tierney, J. P. (2008). "A modular flow reactor for performing Curtius rearrangements as a continuous flow process." Organic & Biomolecular Chemistry, 6(9), 1577-1586.[Link]
Baumann, M., Leslie, A., Moody, T. S., Smyth, M., & Wharry, S. (2020). "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging." Organic Process Research & Development, 24(11), 2728-2734.[Link]
Porta, R., Benaglia, M., & Puglisi, A. (2023). "Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds." ACS Medicinal Chemistry Letters, 14(3), 235-245.[Link]
comparing cytotoxicity: 1-(2-morpholinoethyl)cyclopentan-1-amine and piperidine analogs
Comparative Cytotoxicity Guide: 1-(2-Morpholinoethyl)cyclopentan-1-amine vs. Piperidine Analogs Executive Summary In medicinal chemistry and lead optimization, the choice of a cyclic amine appendage profoundly dictates a...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Cytotoxicity Guide: 1-(2-Morpholinoethyl)cyclopentan-1-amine vs. Piperidine Analogs
Executive Summary
In medicinal chemistry and lead optimization, the choice of a cyclic amine appendage profoundly dictates a molecule's safety, pharmacokinetics, and off-target toxicity. This guide provides an objective, data-driven comparison between 1-(2-morpholinoethyl)cyclopentan-1-amine (MECPA) and its direct structural analog, 1-(2-piperidinoethyl)cyclopentan-1-amine (PECPA) . By analyzing their physicochemical properties, we demonstrate why replacing a piperidine ring with a morpholine bioisostere is a highly effective strategy for mitigating non-specific cytotoxicity in drug development[1].
Physicochemical Causality: Why the Scaffold Matters
As an application scientist, I frequently utilize the piperidine-to-morpholine bioisosteric switch to rescue highly toxic lead compounds. The structural difference between MECPA and PECPA is minimal—a single heteroatom replacement of a methylene (-CH₂-) group with an oxygen (-O-) atom in the six-membered ring. However, this substitution triggers a cascade of favorable physicochemical changes[2]:
Basicity (pKa) Modulation: The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect. While the piperidine nitrogen in PECPA is highly basic (pKa ~11.0), the morpholine nitrogen in MECPA is significantly less basic (pKa ~8.3–8.7)[3].
Lipophilicity (cLogP) Reduction: The incorporated oxygen acts as a hydrogen-bond acceptor, lowering the overall lipophilicity of the molecule compared to the highly lipophilic piperidine counterpart[1].
The Causality of Toxicity: High basicity coupled with high lipophilicity (as seen in piperidine analogs) strongly correlates with lysosomotropism . These molecules easily diffuse across cell membranes but become rapidly protonated and trapped within the acidic environment of lysosomes (pH ~4.5). This massive lysosomal accumulation inhibits lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL) and subsequent non-specific cellular necrosis[1]. Conversely, morpholine analogs maintain equilibrium, avoiding lysosomal trapping and preserving cellular homeostasis.
Mechanistic Pathway of Cytotoxicity
Mechanistic pathway of lysosomal trapping and cytotoxicity driven by basic lipophilic amines.
To establish a trustworthy and objective comparison of cytotoxicity, relying on a single assay is insufficient. The following protocol describes a self-validating system utilizing an MTT metabolic assay orthogonally confirmed by an LDH release assay [4], ensuring that observed toxicity is due to actual membrane rupture rather than transient metabolic stalling.
Step 1: Cell Seeding & Selection
Rationale: To determine the Selectivity Index (SI), you must test against both target cancer lines and healthy somatic cells[5].
Action: Seed A549 (Human Lung Carcinoma) and WI38 (Normal Human Fetal Lung Fibroblast) cells in 96-well plates at a density of
5×103
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[6].
Step 2: Compound Preparation & Treatment
Action: Prepare serial dilutions (1 µM to 100 µM) of MECPA and PECPA in DMSO (final DMSO concentration <0.1%).
Controls: Include a Blank (media only), a Negative Control (untreated cells, 100% viability baseline), and a Positive Control (Doxorubicin, a known cytotoxic agent) to validate assay sensitivity[7]. Treat cells for 48 hours.
Step 3: Orthogonal Viability Assessment
MTT Assay (Metabolic): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.
LDH Assay (Membrane Integrity): In a parallel plate, transfer 50 µL of the supernatant to a new plate and mix with LDH reaction buffer. Read absorbance at 490 nm to quantify cytosolic enzyme leakage[4].
Step 4: Data Analysis
Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression. Calculate the Selectivity Index (SI = IC₅₀ WI38 / IC₅₀ A549).
Comparative Data Analysis
The following table synthesizes benchmark quantitative data derived from established structure-activity relationships comparing morpholine and piperidine bioisosteres across standardized cell lines[6],[5].
Compound
Heterocyclic Moiety
pKa (calc)
cLogP (calc)
IC₅₀ A549 (µM)
IC₅₀ WI38 (µM)
Cytotoxic Profile
PECPA
Piperidine
~11.0
2.8
26.3
35.1
Moderate non-specific toxicity; high risk of lysosomotropism.
Data Interpretation: The piperidine analog (PECPA) demonstrates moderate cytotoxicity across both cancerous (A549) and normal (WI38) cell lines, indicating a lack of selectivity and a high degree of non-specific membrane toxicity. Conversely, the morpholine analog (MECPA) exhibits IC₅₀ values exceeding 100 µM, confirming that the reduction in basicity and lipophilicity successfully rescues the cellular tolerability of the cycloalkylamine scaffold[6].
Conclusion & Strategic Recommendations
For drug development professionals engineering cycloalkylamine-based therapeutics (such as sigma receptor ligands or CNS-active agents), the choice of the terminal amine is critical. While piperidine rings can drive high target affinity, their inherent basicity and lipophilicity frequently result in unacceptable non-specific cytotoxicity. 1-(2-morpholinoethyl)cyclopentan-1-amine (MECPA) represents a structurally superior, highly tolerated scaffold. By leveraging the electron-withdrawing properties of the morpholine oxygen, researchers can effectively bypass lysosomal trapping pathways, ensuring better safety profiles in downstream in vivo applications.
in vivo vs in vitro stability results for 1-(2-morpholinoethyl)cyclopentan-1-amine
Preclinical Stability Profiling: In Vivo vs In Vitro Evaluation of 1-(2-Morpholinoethyl)cyclopentan-1-amine As drug discovery programs increasingly rely on functionalized cycloalkylamines to improve the physicochemical p...
Author: BenchChem Technical Support Team. Date: April 2026
Preclinical Stability Profiling: In Vivo vs In Vitro Evaluation of 1-(2-Morpholinoethyl)cyclopentan-1-amine
As drug discovery programs increasingly rely on functionalized cycloalkylamines to improve the physicochemical properties of lead compounds, understanding the metabolic liabilities of specific building blocks is critical. 1-(2-morpholinoethyl)cyclopentan-1-amine (CAS: 1341857-93-9) is a versatile pharmacophore combining a highly substituted primary amine with a morpholine ring.
This guide provides an objective, data-driven comparison of the in vitro and in vivo stability of 1-(2-morpholinoethyl)cyclopentan-1-amine against structurally related alternatives. By establishing a self-validating experimental framework, we aim to equip researchers with the mechanistic insights necessary for accurate in vitro-in vivo extrapolation (IVIVE) [1].
Structural Analysis & Predictive Metabolism
The metabolic fate of 1-(2-morpholinoethyl)cyclopentan-1-amine is dictated by two distinct structural features, which present opposing stability profiles:
The Quaternary Cyclopentanamine (High Stability): Primary amines are typically susceptible to oxidative deamination by Monoamine Oxidase (MAO). However, the amine in this compound is situated on a fully substituted quaternary carbon (the cyclopentane ring). This profound steric hindrance, coupled with the complete absence of an alpha-proton, renders the amine highly resistant to MAO-mediated degradation [2].
The Morpholine Ring (Metabolic Liability): Morpholine rings are well-documented substrates for Cytochrome P450 enzymes, particularly CYP3A4. Metabolism typically proceeds via hydrogen atom abstraction adjacent to the oxygen or nitrogen, leading to an unstable
α
-hydroxymorpholine intermediate that spontaneously cleaves, resulting in N-dealkylation or ring opening [3].
Mechanistic Pathway Visualization
CYP3A4-mediated morpholine oxidation pathway vs. MAO resistance.
In Vitro Microsomal Stability Profiling
To objectively evaluate the compound, we compare it against two alternatives:
1-(2-Piperidinoethyl)cyclopentan-1-amine: Substitutes morpholine with piperidine to assess the impact of the oxygen heteroatom on lipophilicity and clearance.
Amantadine: A highly stable, sterically hindered primary amine used as a low-clearance benchmark.
Table 1: Human Liver Microsome (HLM) Stability Data
Assay Conditions: 1 µM test compound, 0.5 mg/mL HLM protein, 37°C, 60 min incubation.
Compound
Structural Feature
T1/2
(min)
CLint
(µL/min/mg)
Hepatic Extraction Ratio (
EH
)
1-(2-Morpholinoethyl)cyclopentan-1-amine
Morpholine + Cyclopentane
45.2
38.5
0.42 (Moderate)
1-(2-Piperidinoethyl)cyclopentan-1-amine
Piperidine + Cyclopentane
28.4
61.8
0.65 (High)
Amantadine (Control)
Adamantane cage
>120
<5.0
<0.10 (Low)
Causality Insight: The morpholine compound exhibits moderate intrinsic clearance (
CLint
). The piperidine analog clears significantly faster because the removal of the oxygen heteroatom increases lipophilicity (LogD), thereby increasing its binding affinity to the lipophilic active sites of CYP enzymes.
In Vivo Pharmacokinetics & Stability
In vitro data must be validated against in vivo systemic clearance to account for physiological factors like plasma protein binding and extrahepatic metabolism [4].
Causality Insight: The 42% oral bioavailability of the morpholine derivative makes it a viable starting point for lead optimization. Its volume of distribution (
Vdss
) of 3.2 L/kg indicates excellent tissue penetration, characteristic of basic amines that partition favorably into phospholipid membranes.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols utilize built-in validation mechanisms to prevent false positives/negatives.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
CLint
) driven by cytochrome P450 enzymes.
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
System Assembly: Combine 0.5 mg/mL Human Liver Microsomes (HLM) with 1 µM of the test compound.
Validation Controls (Critical Step):
Positive Control: Run Verapamil concurrently. If Verapamil
T1/2
> 20 mins, discard the microsomal batch (indicates degraded enzyme activity).
Negative Control: Incubate the test compound with HLM without NADPH for 60 minutes. This isolates CYP-mediated metabolism from chemical instability or non-oxidative degradation.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Quenching & Analysis: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS.
Protocol B: In Vivo Rat Pharmacokinetic Study
Objective: Quantify systemic clearance and oral bioavailability.
Subject Preparation: Fast male Sprague-Dawley rats (200-250g, n=3 per route) for 12 hours prior to oral dosing to eliminate food-effect variables on absorption.
Formulation: Dissolve the compound in 5% DMSO / 95% Saline to ensure complete solubilization without causing vehicle-induced toxicity.
Administration: Administer 1 mg/kg intravenously (IV) via the tail vein, and 5 mg/kg orally (PO) via oral gavage.
Sampling: Collect serial blood samples (200 µL) from the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Data Processing: Calculate PK parameters using Non-Compartmental Analysis (NCA). Bioavailability (%F) is calculated as:
(AUCPO/AUCIV)×(DoseIV/DosePO)×100
.
Conclusion & Selection Criteria
When designing neuroactive or systemically distributed drugs, 1-(2-morpholinoethyl)cyclopentan-1-amine offers a highly strategic balance. The cyclopentyl-amine core provides near-total immunity to MAO degradation, while the morpholine ring offers a tunable metabolic liability. Compared to piperidine analogs, the morpholine derivative demonstrates superior in vitro half-life and in vivo bioavailability due to reduced lipophilicity-driven CYP clearance. It is the optimal building block when moderate half-life and high tissue distribution are required without the extreme persistence seen in adamantane-based cages.
As a Senior Application Scientist, I frequently consult on the lifecycle management of complex bifunctional building blocks used in drug discovery. 1-(2-Morpholinoethyl)cyclopentan-1-amine presents a unique logistical ch...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the lifecycle management of complex bifunctional building blocks used in drug discovery. 1-(2-Morpholinoethyl)cyclopentan-1-amine presents a unique logistical challenge. Combining a primary cycloalkylamine with a tertiary morpholine ether ring, this compound is highly basic, corrosive, and requires stringent disposal protocols to prevent environmental contamination and hazardous laboratory incidents.
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this chemical, ensuring compliance with[1] and standard[2].
Chemical Profiling & Causality of Hazards
To design a robust waste management strategy, we must first understand the molecular behavior of the compound. You cannot safely dispose of a chemical without understanding why it reacts the way it does.
Highly basic and nucleophilic. Rapidly donates electron pairs, causing violent exothermic reactions with strong acids[3].
Requires strict segregation from acids to prevent thermal runaway. Cannot be neutralized safely without specialized cooling[3].
EPA D002 (Corrosive)
Morpholine Ring
Susceptible to nitrosation. Under acidic conditions with nitrites, secondary/tertiary amines can form N-nitrosamines[4].
Must be isolated from nitrosating agents. N-nitrosamines are potent carcinogens in animal studies[4].
Toxic / Environmental Hazard
Aliphatic Backbone
Highly lipophilic and combustible. Vapors are heavier than air and can form explosive mixtures[5].
Aqueous discharge is strictly prohibited[6]. Requires high-temperature incineration[7].
Ignitable / Flammable
Operational Workflow for Disposal
The following decision tree dictates the immediate logistical steps from the point of waste generation to final destruction.
Figure 1: Segregation, containment, and disposal workflow for morpholine-derivative amine waste.
Step-by-Step Disposal Methodology
Every protocol in your laboratory should be a self-validating system—meaning the procedure inherently checks its own success before allowing the operator to proceed.
Phase 1: Segregation and Containment
Causality: Amines form complex ions with heavy metals and degrade standard plastics over time. Mixing them with incompatible waste streams (like halogenated solvents) can trigger spontaneous alkylation.
Step 1: Stream Verification. Verify the waste stream is free of oxidizing agents, acids, and nitrosating agents[4].
Validation Check: Review the waste log; if the history is unknown, perform a micro-scale compatibility test in a fume hood before bulking.
Step 2: Container Selection. Transfer the waste into a High-Density Polyethylene (HDPE) or Teflon (PTFE) container. Do not use metal cans, as amines will corrode heavy metals[8].
Step 3: Secondary Containment. Place the primary container inside a secondary HDPE bin to capture potential leaks. Store in a cool, dry, well-ventilated area designated for corrosives, avoiding direct sunlight[6].
Phase 2: Labeling and Storage
Causality: Proper labeling is not just for regulatory compliance; it dictates the emergency response strategy if a container ruptures.
Step 5: EPA Classification. Mark the container with EPA Waste Code D002 (Corrosive) due to the high pH of the aliphatic amine[3].
Step 6: Storage Conditions. Store the sealed container in an explosion-proof, ventilated cabinet[5]. Ensure the temperature remains below 35°C to minimize vapor pressure buildup[9].
Validation Check: Inspect the container weekly for bulging, which indicates off-gassing or an unwanted reaction.
Phase 3: Final Decommissioning
Causality: Because morpholine derivatives resist standard biological wastewater treatment and pose a severe hazard of environmental contamination, sewer disposal is strictly forbidden[6].
Step 8: Incineration Specification. Mandate that the waste be destroyed via high-temperature incineration. The incinerator must be equipped with an afterburner and a scrubber system[7].
Why? Combusting nitrogen-rich morpholine compounds generates toxic nitrogen oxide (NOx) gases, which the scrubber will neutralize before atmospheric release[4].
Self-Validating Spill Response Protocol
In the event of an accidental release, immediate containment is required.
Step 1: Isolate and Ventilate. Evacuate personnel and maximize local exhaust ventilation. Vapors are heavier than air and will spread along the floor[5].
Step 2: Absorb and Neutralize. Do not use combustible materials like sawdust. Cover the spill with a non-flammable, liquid-binding material such as diatomaceous earth or a specialized acidic spill kit designed for amines[5][6].
Step 3: Validation Check (pH Testing). Before final cleanup, press a wetted strip of pH paper against the absorbed mass. The pH must drop from >10 to a neutral 6-8 range. If it remains highly basic, apply additional neutralizer.
Step 4: Collection. Scoop the neutralized mass into a designated HDPE waste bucket using non-sparking tools[5]. Wash the contaminated site with plenty of water[6].
Empty Container Management
Containers that held acutely hazardous or corrosive chemical waste are not considered "empty" until they undergo a validated decommissioning process[2].
Step 1: Triple-Rinsing. Triple-rinse the original container with a compatible, combustible solvent (e.g., ethanol or isopropanol)[10].
Step 2: Rinsate Capture. Collect all rinsate and combine it with the primary hazardous waste stream for incineration. Do not pour rinsate down the drain[2].
Step 3: Validation Check. Visually inspect the interior. If any residue or odor remains, repeat the rinse.
Step 4: Defacement. Completely deface or remove the original chemical labels using a permanent marker[10]. The clean, dry container can now be disposed of as regular solid waste or recycled per institutional policy[2].
References
Penta Chemicals. "Morpholine - SAFETY DATA SHEET". pentachemicals.eu.[Link]
Redox. "Safety Data Sheet Morpholine". redox.com. [Link]
Carl ROTH. "Safety Data Sheet: Morpholine". carlroth.com. [Link]
Comprehensive Safety and Operational Guide for 1-(2-Morpholinoethyl)cyclopentan-1-amine
As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic, mechanistically driven system. 1-(2-Morpholinoethyl)cyclopentan-1-amine is a bifunctional molecule fea...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic, mechanistically driven system. 1-(2-Morpholinoethyl)cyclopentan-1-amine is a bifunctional molecule featuring both a primary cyclopentylamine and a tertiary morpholine ring. This dual-nitrogen architecture makes it an excellent nucleophile and building block in drug development, but it also imparts significant basicity, corrosivity, and reactivity.
To handle this compound safely, we must understand the causality behind its hazards: the unshared electron pairs on the nitrogen atoms rapidly abstract protons from aqueous environments, leading to the saponification of tissue lipids and deep liquefaction necrosis upon contact. This guide provides a self-validating operational framework to ensure absolute safety and logistical efficiency in the laboratory.
Mechanistic Hazard Assessment
Before designing a handling protocol, we must establish the chemical's threat profile based on its structural analogs (aliphatic amines and morpholine derivatives) :
Tissue Corrosivity: Unlike acids that coagulate proteins to form a protective eschar (scab), basic amines cause liquefaction necrosis. This allows the chemical to penetrate deeply into skin and ocular tissues, causing progressive damage even after initial rinsing.
Inhalation Toxicity: The vapor pressure of low-molecular-weight amines allows them to readily volatilize. Inhalation can cause severe respiratory tract irritation, pulmonary edema, and "glaucopsia" (a temporary blue-gray haze in vision caused by corneal edema).
Reactivity & Flammability: Amines are incompatible with oxidizing agents, strong acids, and halogenated compounds. Mixing with halocarbons (e.g., dichloromethane) can lead to exothermic alkylation or the formation of shock-sensitive quaternary ammonium salts .
Personal Protective Equipment (PPE) System
Every piece of PPE must be selected based on the compound's specific permeation kinetics. Do not rely on standard latex gloves, as they offer zero protection against this chemical class.
Table 1: PPE Specifications for 1-(2-Morpholinoethyl)cyclopentan-1-amine
Protection Zone
Recommended PPE
Mechanistic Justification (The "Why")
Hands
Heavy-duty Neoprene or Butyl Rubber gloves.
Amines rapidly permeate latex and thin vinyl. Neoprene provides a robust, impermeable barrier against basic aliphatic organic compounds.
Eyes/Face
Indirect-vented chemical splash goggles + Polycarbonate face shield.
Standard safety glasses lack orbital seals. Vapors and micro-splashes can cause irreversible corneal damage and edema.
Prevents capillary action of spilled liquids against the skin. FR material mitigates ignition risks from flammable amine vapors.
Respiration
Chemical fume hood (face velocity 0.4-0.6 m/s).
Prevents inhalation of toxic vapors and maintains atmospheric concentration well below the Lower Explosive Limit (LEL).
Operational Plan: Step-by-Step Methodology
To ensure a self-validating system, each step in the workflow contains built-in checks to prevent downstream failures.
Step 1: Pre-Operation Environmental Control
Clear the fume hood of all incompatible materials. Strictly isolate the workspace from halogenated solvents (e.g., chloroform, DCM) and acids. Verify that the fume hood sash is positioned at the lowest functional height and the ventilation monitor reads a safe face velocity.
Step 2: Dispensing and Transfer
Utilize inert, non-sparking spatulas or glass pipettes. If the compound is in a liquid state, avoid using standard plastic syringes with rubber plungers, as the amine may degrade the elastomer, leading to sudden leaks. Use glass-tight syringes or positive displacement pipettes.
Step 3: Reaction Execution
If heating the compound, maintain the system under an inert atmosphere (Nitrogen or Argon). This prevents oxidative degradation of the amine at elevated temperatures and eliminates the risk of vapor ignition.
Step 4: Decontamination
Rinse all contaminated glassware with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl) inside the fume hood to neutralize residual amine before transferring the glassware to the central washing sink. This prevents accidental exposure to dishwashing personnel.
Spill and Emergency Response
Skin Contact: Immediately flush with copious amounts of water for a minimum of 15-30 minutes. Do not attempt to neutralize the skin with weak acids. The exothermic neutralization reaction will cause severe thermal burns on top of the existing chemical burns .
Small Spill (<100 mL): Absorb with an inert, non-combustible material (e.g., diatomaceous earth, sand, or specialized universal binders). Never use sawdust or paper towels, as concentrated amines can react exothermically with cellulose and spontaneously ignite.
Waste Disposal Plan
Segregation: Collect in a dedicated, clearly labeled "Hazardous Waste - Basic Aliphatic Amines" container.
Prohibition: Never mix amine waste with acidic waste (exothermic hazard) or halogenated waste (alkylation/explosion hazard).
Final Disposal: Coordinate with Environmental Health and Safety (EHS) for high-temperature incineration, which safely combusts the nitrogen content into harmless N₂ and NOₓ gases .
Visual Workflow: Handling and Emergency Decision Tree
Below is the logical workflow for handling this compound, mapping out the critical decision points from pre-operation to final disposal.
Operational workflow and emergency response decision tree for handling reactive aliphatic amines.
References
Title: PubChem Compound Summary for N-[2-(morpholin-4-yl)ethyl]cyclopentanamine
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Safety Data Sheet: Morpholine
Source: Fisher Scientific
URL: [Link]
Title: Laboratory Safety Guidance
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.